molecular formula C19H24N2O3 B15591247 10-Hydroxydihydroperaksine

10-Hydroxydihydroperaksine

Cat. No.: B15591247
M. Wt: 328.4 g/mol
InChI Key: LCWCFXWKNADLOU-UHFFFAOYSA-N
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Description

10-Hydroxydihydroperaksine is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCFXWKNADLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 10-Hydroxydihydroperaksine: Structure, Properties, and Insights from its Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a naturally occurring alkaloid found in the plant Rauvolfia verticillata. This technical guide provides a comprehensive overview of its chemical structure and physicochemical properties based on available data. Due to the limited specific research on this compound's biological activities and mechanisms of action, this document also presents detailed experimental protocols for the isolation and analysis of alkaloids from its native source, Rauvolfia verticillata. These methodologies can serve as a foundational approach for researchers seeking to isolate and study this compound and other related compounds from this plant. The guide includes structured data tables for easy reference and a detailed experimental workflow diagram created using Graphviz to visually represent the separation process.

Chemical Structure and Physicochemical Properties of this compound

This compound is an indole (B1671886) alkaloid with the molecular formula C19H24N2O3.[1] Its chemical identity is well-defined through various structural identifiers and is sourced from the herbs of Rauvolfia verticillata.[2][3] The following tables summarize the known structural and physicochemical data for this compound.

Table 1: Structural and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4(9),5,7-tetraen-7-ol[3]
Molecular Formula C19H24N2O3[1]
Molecular Weight 328.4 g/mol [2]
Canonical SMILES CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO[3]
InChI InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3[3]
InChIKey LCWCFXWKNADLOU-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Powder[2]
Purity >98%[3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Source The herbs of Rauvolfia verticillata[2][3]

Experimental Protocols: Isolation and Analysis of Alkaloids from Rauvolfia verticillata

Preparative Separation of Alkaloids using pH-Zone-Refining Counter-Current Chromatography (PZRCCC)

This method has been successfully used for the preparative separation of reserpine (B192253) and yohimbine (B192690) from the crude extract of Rauvolfia verticillata radix.

2.1.1. Preparation of Crude Extract

  • Air-dry the radix of Rauvolfia verticillata and grind it into a coarse powder.

  • Extract the powdered material with methanol (B129727) at room temperature.

  • Concentrate the methanolic extract under reduced pressure to yield a crude residue.

  • Suspend the residue in a 2% hydrochloric acid solution and filter.

  • Adjust the pH of the filtrate to approximately 9.0 with ammonia (B1221849) solution.

  • Extract the alkaline solution with ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness to obtain the crude alkaloid extract.

2.1.2. PZRCCC Separation Protocol

  • Two-Phase Solvent System: Petroleum ether–ethyl acetate–methanol–water (5:5:2:8, v/v).

  • Stationary Phase: The upper organic phase containing 40 mmol/L triethylamine (B128534) (TEA).

  • Mobile Phase: The lower aqueous phase containing 10 mmol/L hydrochloric acid (HCl).

  • Apparatus: A preparative counter-current chromatography instrument.

  • Procedure:

    • Fill the entire column with the stationary phase.

    • Rotate the apparatus at 850 rpm.

    • Pump the mobile phase into the column at a flow rate of 2.0 mL/min.

    • Once hydrodynamic equilibrium is reached, dissolve the crude extract in the mobile phase and inject it into the column.

    • Collect fractions and monitor the separation by TLC or HPLC.

HPLC-UV Analysis of Indole Alkaloids

This method is suitable for the quantitative analysis of alkaloids in extracts of Rauvolfia verticillata.

2.2.1. Sample Preparation

  • Weigh 1.0 g of powdered Rauvolfia root.

  • Add 50 mL of chloroform and perform ultrasonic extraction for 30 minutes.

  • Filter the extract and repeat the extraction process on the residue two more times.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Dissolve the residue in 5 mL of chloroform for analysis.

2.2.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 280 nm.

  • Injection Volume: 10 µL.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the preparative separation of alkaloids from Rauvolfia verticillata using PZRCCC.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_separation PZRCCC Separation plant_material Rauvolfia verticillata Radix powder Powdered Radix plant_material->powder methanolic_extraction Methanolic Extraction powder->methanolic_extraction crude_residue Crude Residue methanolic_extraction->crude_residue acid_suspension Suspend in 2% HCl crude_residue->acid_suspension ph_adjustment Adjust pH to 9.0 acid_suspension->ph_adjustment etac_extraction Ethyl Acetate Extraction ph_adjustment->etac_extraction crude_alkaloids Crude Alkaloid Extract etac_extraction->crude_alkaloids injection Inject Crude Alkaloid Extract crude_alkaloids->injection prepare_solvents Prepare Two-Phase Solvent System fill_column Fill Column with Stationary Phase prepare_solvents->fill_column equilibration Equilibrate with Mobile Phase fill_column->equilibration equilibration->injection fraction_collection Collect Fractions injection->fraction_collection analysis Analyze Fractions (HPLC/TLC) fraction_collection->analysis isolated_alkaloids Isolated Alkaloids analysis->isolated_alkaloids

Workflow for Alkaloid Separation from Rauvolfia verticillata.

Signaling Pathways and Mechanism of Action: A Call for Future Research

Currently, there is a lack of published data specifically detailing the signaling pathways modulated by this compound or its precise mechanism of action. The broader family of indole alkaloids from Rauvolfia species is known to possess a wide range of biological activities, including antihypertensive and antiarrhythmic effects, often through interaction with various receptors and ion channels in the central and peripheral nervous systems.

Given the structural characteristics of this compound, it is plausible that its biological targets may overlap with those of other known Rauvolfia alkaloids. However, dedicated research, including binding assays, functional screens, and in vivo studies, is required to elucidate its specific biological functions.

The following conceptual diagram outlines a potential research workflow for investigating the mechanism of action of a novel natural product like this compound.

logical_relationship cluster_discovery Discovery and Screening cluster_moa Mechanism of Action (MoA) Studies compound This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, functional assays) compound->phenotypic_screening hit_identification Identification of Biological Activity phenotypic_screening->hit_identification target_identification Target Identification (e.g., affinity chromatography, proteomics) hit_identification->target_identification binding_assays Target Binding Assays (e.g., SPR, ITC) target_identification->binding_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) binding_assays->pathway_analysis in_vivo_validation In Vivo Model Validation pathway_analysis->in_vivo_validation

Conceptual Workflow for Investigating Mechanism of Action.

Conclusion

This compound represents an intriguing natural product from Rauvolfia verticillata with a well-defined chemical structure. While its specific biological activities remain to be thoroughly investigated, the established protocols for isolating and analyzing alkaloids from its source plant provide a clear path for future research. This guide offers the necessary foundational information, from physicochemical data to detailed experimental methodologies, to empower researchers in the fields of natural product chemistry, pharmacology, and drug development to explore the therapeutic potential of this and other related alkaloids. Further investigation into the biological effects and signaling pathways of this compound is warranted to unlock its potential as a novel pharmacological agent.

References

An In-depth Technical Guide to 10-Hydroxydihydroperaksine: Natural Source, Origin, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-Hydroxydihydroperaksine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid. The document details its natural source, origin, and the experimental procedures for its isolation and characterization. Furthermore, it delves into the putative biosynthetic pathway leading to its formation. While specific biological activities of this compound remain largely unexplored in publicly accessible literature, the known pharmacological context of related sarpagine (B1680780) alkaloids is discussed. This guide aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this natural product.

Introduction

This compound is a naturally occurring indole alkaloid belonging to the sarpagine family.[1] These alkaloids are known for their complex chemical structures and diverse pharmacological activities.[2][3] This document provides a detailed account of the current knowledge regarding this compound, with a focus on its natural source, isolation, and biosynthesis.

**2. Natural Source and Origin

The primary natural source of this compound is the hairy root culture of Rauvolfia serpentina Benth. ex Kurz, a plant belonging to the Apocynaceae family.[1][4][5] Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a valuable in vitro system for the production of secondary metabolites, often yielding compounds not found in the parent plant.[5][6] this compound, along with other related new alkaloids, was first identified in such a culture system.[1][5][6] While its presence in the intact Rauvolfia serpentina plant has not been explicitly documented in the reviewed literature, the genus Rauvolfia is a well-established source of a wide array of sarpagine-type alkaloids.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O₃ChemFaces
Molecular Weight 328.4 g/mol ChemFaces
CAS Number 451478-47-0ChemFaces
Appearance PowderChemFaces
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[8]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation of this compound from Rauvolfia serpentina Hairy Root Culture

The following protocol is based on the methodology described by Sheludko et al. (2002) for the isolation of sarpagine-type alkaloids from hairy root cultures.[1][5][6]

Experimental Workflow for Alkaloid Extraction and Isolation

experimental_workflow start Freeze-dried Hairy Roots extraction Extraction with Methanol (B129727) start->extraction concentration Concentration in vacuo extraction->concentration acid_base_partition Acid-Base Partitioning (5% aq. HCl / Ethyl Acetate) concentration->acid_base_partition basification Basification of Aqueous Phase (Ammonia to pH 9-10) acid_base_partition->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction crude_alkaloid Crude Alkaloid Mixture chloroform_extraction->crude_alkaloid ptlc Preparative Thin-Layer Chromatography (PTLC) (Silica gel, CHCl₃-MeOH-NH₄OH) crude_alkaloid->ptlc band_extraction Extraction of Target Band ptlc->band_extraction hplc Semi-preparative HPLC (Reversed-phase C18) band_extraction->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Freeze-dried and powdered hairy roots of Rauvolfia serpentina are exhaustively extracted with methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning: The residue is dissolved in 5% aqueous hydrochloric acid and partitioned against ethyl acetate to remove neutral and weakly basic compounds.

  • Basification and Extraction: The acidic aqueous phase is basified to pH 9-10 with ammonia (B1221849) and subsequently extracted with chloroform to obtain the crude alkaloid mixture.

  • Purification: The crude alkaloid mixture is subjected to a multi-step purification process:

    • Preparative Thin-Layer Chromatography (PTLC): The mixture is separated on silica (B1680970) gel plates using a solvent system of chloroform-methanol-ammonia. The band corresponding to this compound is scraped and eluted.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid).

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

Putative Biosynthetic Pathway

This compound belongs to the sarpagine class of monoterpenoid indole alkaloids, which share a common biosynthetic origin from the precursors tryptamine (B22526) and secologanin. The key steps in the proposed biosynthetic pathway are outlined below.

Putative Biosynthetic Pathway of Sarpagine Alkaloids

biosynthetic_pathway tryptamine Tryptamine strictosidine (B192452) Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine Glucosidase polyneuridine_aldehyde Polyneuridine (B1254981) Aldehyde strictosidine_aglycone->polyneuridine_aldehyde Sarpagan Bridge Enzyme (SBE) downstream Further Enzymatic Steps (Hydroxylation, Reduction, etc.) polyneuridine_aldehyde->downstream target This compound downstream->target

Caption: Proposed biosynthesis of this compound.

The biosynthesis commences with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine. Subsequently, strictosidine glucosidase removes the glucose moiety to yield strictosidine aglycone. The formation of the characteristic sarpagan skeleton is then catalyzed by the sarpagan bridge enzyme, leading to the key intermediate, polyneuridine aldehyde.[9][10][11] The conversion of polyneuridine aldehyde to this compound likely involves a series of downstream enzymatic modifications, including hydroxylation at the C10 position and reduction of the peraksine (B1174184) side chain. The specific enzymes responsible for these final steps have not yet been characterized.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of specific studies on the biological activity and pharmacological properties of this compound in the peer-reviewed scientific literature.

However, alkaloids isolated from Rauvolfia serpentina and other sarpagine-type alkaloids have been reported to exhibit a wide range of biological activities, including:

  • Antihypertensive effects: Many Rauvolfia alkaloids, most famously reserpine, act by depleting neurotransmitters like norepinephrine (B1679862) from sympathetic nerve endings, leading to vasodilation and a decrease in blood pressure.[12][13][14]

  • Anti-cancer activity: Some sarpagine-related bisindole alkaloids have shown significant in vitro growth inhibitory activity against various human cancer cell lines.[15]

  • Anti-inflammatory and antioxidant properties: Extracts of Rauvolfia serpentina have demonstrated antioxidant effects, which may contribute to their protective effects on the vascular endothelium.[12][14]

  • Enzyme inhibition: Some alkaloids from Rauvolfia serpentina have been investigated in silico as potential inhibitors of enzymes such as 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), which is involved in cholesterol biosynthesis.[7]

Given the structural similarity of this compound to other sarpagine alkaloids, it is plausible that it may exhibit similar biological activities. However, dedicated pharmacological studies are required to confirm this and to elucidate its specific mechanism(s) of action. Due to the absence of specific data on the signaling pathways modulated by this compound, a corresponding diagram cannot be provided at this time.

Conclusion and Future Directions

This compound is a sarpagine-type indole alkaloid with a defined natural source in the hairy root cultures of Rauvolfia serpentina. While its isolation and structural characterization have been established, and a putative biosynthetic pathway can be proposed based on related compounds, its biological activities remain uninvestigated.

Future research should focus on:

  • Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including antihypertensive, anticancer, and anti-inflammatory effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the later steps of its biosynthesis from polyneuridine aldehyde.

  • In planta Detection: Investigating the presence and concentration of this compound in different tissues of the intact Rauvolfia serpentina plant.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound, a natural product with potential for further scientific and therapeutic development.

References

The Sarpagine Alkaloid Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of sarpagine (B1680780) group alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmacological activities. This document details the core biosynthetic pathway, focusing on the well-elucidated route to the antiarrhythmic drug ajmaline (B190527), and touches upon related alkaloids such as sarpagine, perakine, and akuammicine. It is designed to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Sarpagine Alkaloids

Sarpagine and its related alkaloids are a structurally diverse group of natural products predominantly found in plants of the Apocynaceae family, particularly within the genera Rauvolfia, Catharanthus, and Alstonia.[1][2] These compounds are characterized by a complex, polycyclic framework derived from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713).[3] The sarpagine skeleton is notable for the C5-C16 bond that forms the characteristic sarpagan bridge.[4][5] The pharmacological significance of this class is highlighted by ajmaline, which is used clinically as an antiarrhythmic agent.[6]

The Core Biosynthetic Pathway

The biosynthesis of sarpagine alkaloids commences with the universal precursor to all MIAs, strictosidine (B192452). This central intermediate is formed through the Pictet-Spengler condensation of tryptamine, derived from the decarboxylation of tryptophan, and secologanin, which originates from the methylerythritol phosphate (B84403) (MEP) pathway.[1][3] The subsequent steps involve a series of enzymatic transformations that construct the intricate sarpagan scaffold and introduce further chemical diversity. The pathway leading to ajmaline is one of the most extensively studied and serves as a model for understanding sarpagine alkaloid biosynthesis.[7]

From Strictosidine to the Sarpagan Bridge

The initial steps of the pathway leading to the sarpagan skeleton involve the conversion of strictosidine to polyneuridine (B1254981) aldehyde. This transformation is a critical branching point in MIA biosynthesis.

  • Strictosidine Synthase (STR): This enzyme catalyzes the stereospecific condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[3]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone.[7]

  • Sarpagan Bridge Enzyme (SBE): This cytochrome P450-dependent monooxygenase is a key enzyme that catalyzes the formation of the C5-C16 bond, establishing the characteristic sarpagan bridge. It converts a strictosidine-derived intermediate, geissoschizine, into polyneuridine aldehyde.[4][5]

Formation of the Ajmalan Skeleton and Ajmaline

From polyneuridine aldehyde, the pathway proceeds through a series of enzymatic reactions to yield ajmaline.

  • Polyneuridine Aldehyde Esterase (PNAE): PNAE hydrolyzes the methyl ester group of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine (B1246557).[8][9][10] This C10 to C9 conversion is a hallmark of sarpagine alkaloid biosynthesis.[11]

  • Vinorine (B1233521) Synthase (VS): This enzyme utilizes acetyl-CoA to convert 16-epivellosimine into vinorine, an important intermediate in the ajmaline branch.[12]

  • Vinorine Hydroxylase (VH): A cytochrome P450 enzyme that hydroxylates vinorine to produce vomilenine (B1248388).[13]

  • Vomilenine Reductase (VR): This NADPH-dependent enzyme reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).[14]

  • 1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that acts on 1,2-dihydrovomilenine to produce 17-O-acetylnorajmaline.[6]

  • Acetylajmalan Esterase (AAE): AAE deacetylates 17-O-acetylnorajmaline to yield norajmaline (B1263583).[3]

  • Norajmaline N-methyltransferase (NAMT): The final step involves the methylation of the indole nitrogen of norajmaline to produce ajmaline.[3]

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes in the sarpagine alkaloid biosynthesis pathway. Data has been compiled from studies on enzymes isolated from Rauvolfia serpentina and other relevant plant species.

EnzymeSubstrate(s)Km (µM)Vmaxkcat (s-1)Optimal pHOptimal Temp (°C)Source OrganismReference(s)
Strictosidine Synthase (STR)Tryptamine2300--6.8-Catharanthus roseus[15]
Secologanin3400--6.8-Catharanthus roseus[15]
Sarpagan Bridge Enzyme (RsSBE)Geissoschizine22.5----Rauvolfia serpentina[6]
Sarpagan Bridge Enzyme (GsSBE)Geissoschizine35.3----Gelsemium sempervirens[6]
Vinorine Synthase (VS)Gardneral7.5----Rauvolfia serpentina[16]
Acetyl-CoA57----Rauvolfia serpentina[16]
Vomilenine Reductase (VR)Vomilenine---5.7 - 6.230Rauvolfia serpentina[14]
Acetylajmalan Esterase (AAE)17-O-acetylajmalan---7.5-Rauvolfia serpentina[2]

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of sarpagine alkaloid biosynthesis.

Heterologous Expression of Biosynthetic Enzymes

The functional characterization of enzymes in the sarpagine pathway often relies on their expression in heterologous systems such as Escherichia coli, Saccharomyces cerevisiae (yeast), or Nicotiana benthamiana.[17]

Protocol for Heterologous Expression in S. cerevisiae

  • Gene Synthesis and Codon Optimization: The coding sequence of the target enzyme is synthesized and codon-optimized for expression in yeast.

  • Vector Construction: The gene is cloned into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., BY4741) using the lithium acetate (B1210297)/polyethylene glycol method.

  • Expression Induction: Transformed yeast cells are grown in a selective medium to a desired optical density, and gene expression is induced by the addition of galactose.

  • Microsome Isolation (for P450s): For cytochrome P450 enzymes like SBE and VH, microsomal fractions are prepared from the yeast cells by differential centrifugation.

  • Enzyme Assays: The activity of the expressed enzyme is assayed by incubating the cell lysate or microsomal fraction with the appropriate substrate(s) and cofactors (e.g., NADPH for reductases and P450s, acetyl-CoA for acetyltransferases).

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Enzyme Purification

His-tagged recombinant enzymes can be purified using Nickel-NTA affinity chromatography.

Protocol for Ni-NTA Purification of His-tagged Proteins

  • Cell Lysis: E. coli or yeast cells expressing the His-tagged protein are harvested and lysed using sonication or enzymatic methods in a lysis buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) to minimize non-specific binding.

  • Binding: The cleared cell lysate is incubated with Ni-NTA resin to allow the His-tagged protein to bind.

  • Washing: The resin is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the resin using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The eluted protein is buffer-exchanged into a storage buffer without imidazole using dialysis or desalting columns.

Enzyme Assays

General Protocol for a Spectrophotometric Enzyme Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer at the optimal pH for the enzyme, the substrate at a known concentration, and any necessary cofactors.

  • Initiation of Reaction: The reaction is initiated by the addition of a small volume of the purified enzyme or cell extract.

  • Monitoring the Reaction: The change in absorbance over time is monitored using a spectrophotometer at a wavelength where either the substrate or the product has a distinct absorbance. For NADPH-dependent reductases, the decrease in absorbance at 340 nm due to the oxidation of NADPH can be monitored.

  • Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the Beer-Lambert law.

Analysis of Alkaloids by HPLC-MS/MS

General Protocol

  • Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent, typically methanol (B129727) or ethanol. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup.

  • Chromatographic Separation: The extracted alkaloids are separated on a C18 reversed-phase HPLC column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.

  • Mass Spectrometric Detection: The eluting compounds are detected using a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF). Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification of known alkaloids.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway of sarpagine group alkaloids, with a focus on the route to ajmaline.

sarpagine_biosynthesis tryptophan Tryptophan TDC TDC tryptophan->TDC secologanin Secologanin STR STR secologanin->STR tryptamine Tryptamine tryptamine->STR strictosidine Strictosidine SGD SGD strictosidine->SGD strictosidine_aglycone Strictosidine Aglycone geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine Rearrangement SBE SBE geissoschizine->SBE polyneuridine_aldehyde Polyneuridine Aldehyde PNAE PNAE polyneuridine_aldehyde->PNAE epivellosimine 16-Epivellosimine VS VS epivellosimine->VS + Acetyl-CoA vellosimine Vellosimine epivellosimine->vellosimine Epimerization vinorine Vinorine VH VH vinorine->VH vomilenine Vomilenine VR VR vomilenine->VR + NADPH perakine Perakine vomilenine->perakine Isomerization dihydrovomilenine 1,2-Dihydrovomilenine DHVR DHVR dihydrovomilenine->DHVR + NADPH acetylnorajmaline 17-O-Acetylnorajmaline AAE AAE acetylnorajmaline->AAE norajmaline Norajmaline NAMT NAMT norajmaline->NAMT + SAM ajmaline Ajmaline TDC->tryptamine CO2 STR->strictosidine SGD->strictosidine_aglycone Glucose SBE->polyneuridine_aldehyde PNAE->epivellosimine CO2, Methanol VS->vinorine - CoA VH->vomilenine VR->dihydrovomilenine - NADP+ DHVR->acetylnorajmaline - NADP+ AAE->norajmaline Acetate NAMT->ajmaline - SAH sarpagine Sarpagine vellosimine->sarpagine Hydroxylation, Reduction

Caption: Biosynthetic pathway of sarpagine group alkaloids leading to ajmaline.

Conclusion

The biosynthesis of sarpagine group alkaloids represents a complex and fascinating area of plant specialized metabolism. Significant progress has been made in elucidating the enzymatic steps leading to key compounds like ajmaline. This guide provides a foundational understanding of this pathway, compiling available quantitative data and outlining key experimental methodologies. Further research, particularly in characterizing the kinetics of all pathway enzymes and elucidating the regulatory networks, will be crucial for advancing the metabolic engineering of these valuable natural products. The continued exploration of this pathway holds great promise for the development of novel pharmaceuticals and the sustainable production of existing plant-derived drugs.

References

In-Depth Technical Guide: 10-Hydroxydihydroperaksine (CAS: 451478-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 10-Hydroxydihydroperaksine, a natural alkaloid with the CAS number 451478-47-0. This document consolidates available data on its chemical and physical properties, natural sources, and analytical data. However, it is important to note that publicly accessible scientific literature is limited regarding the specific biological activities, mechanisms of action, and detailed experimental protocols for this compound. While its origin from a medicinally significant plant genus, Rauvolfia, suggests potential bioactivity, dedicated studies are required to elucidate its pharmacological profile.

Chemical and Physical Properties

This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 451478-47-0[2][3][4][5][6]
Molecular Formula C₁₉H₂₄N₂O₃[2][4][5]
Molecular Weight 328.41 g/mol [2][4][5]
Appearance Powder[2][3]
Purity >98% (as reported by suppliers)[2]
IUPAC Name (6S,8S,9R,10R,11aS)-9,11-bis(hydroxymethyl)-8-methyl-5,6,8,9,10,11,11a,12-octahydro-6,10-methanoindolo[3,2-b]quinolizin-2-ol[6]
Synonyms 10-Hydroxy-19(S),20(R)-dihydroperaksine
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[2][7]

Natural Source and Isolation

This compound is a naturally occurring compound isolated from plants of the Rauvolfia genus, which belongs to the Apocynaceae family.[1] Specifically, it has been identified in:

  • Rauvolfia tetraphylla : This has been a primary source for the isolation and characterization of this compound, alongside other known alkaloids.[1]

  • Rauvolfia serpentina : The compound has also been reported to be isolated from hairy root cultures of this species.

The general workflow for the isolation of alkaloids from Rauvolfia species is depicted in the diagram below.

G General Isolation Workflow for Rauvolfia Alkaloids A Plant Material (Rauvolfia tetraphylla) B Extraction with Solvent (e.g., Methanol) A->B C Crude Alkaloid Extract B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Fractionation D->E F Purification (e.g., HPLC) E->F G This compound and other alkaloids F->G

Caption: General workflow for the isolation of alkaloids.

Biological Activity and Experimental Data

In a 2012 study by Gao et al. focusing on the isolation of new indole alkaloids from Rauvolfia tetraphylla, the newly discovered compounds were evaluated for their cytotoxic activity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480). The study reported that the new compounds were inactive, with IC₅₀ values greater than 40 μM. However, it is not explicitly stated whether the known compound, this compound, was also subjected to this cytotoxic screening.

At present, there are no detailed experimental protocols, quantitative biological data, or elucidated signaling pathways specifically for this compound in the public domain.

The logical relationship of this compound to its source and the broader class of compounds is illustrated below.

G Contextual Relationship of this compound A Apocynaceae Family B Rauvolfia Genus A->B C Rauvolfia tetraphylla B->C D Indole Alkaloids B->D E This compound C->E D->E F Known Bioactive Alkaloids (e.g., Reserpine, Ajmaline) D->F G Potential (Unexplored) Biological Activities E->G Hypothesized Link

Caption: Contextual relationship of this compound.

Future Research Directions

Given the lack of biological data, this compound represents an unexplored chemical entity from a well-established medicinal plant genus. Future research efforts should be directed towards:

  • Systematic screening for biological activities: This should include, but not be limited to, cytotoxic, anti-inflammatory, neurological, and cardiovascular assays.

  • Elucidation of the mechanism of action: Should any significant bioactivity be identified, subsequent studies should focus on determining the molecular targets and signaling pathways involved.

  • Comparative studies: It would be valuable to compare the activity of this compound with other structurally related alkaloids from Rauvolfia to understand structure-activity relationships.

Conclusion

This compound is a structurally characterized indole alkaloid with a defined chemical profile. However, its pharmacological properties remain largely unknown. This technical guide serves as a summary of the existing information and a call to the scientific community to investigate the potential therapeutic applications of this natural product. The detailed experimental protocols and signaling pathway diagrams requested could not be provided due to the absence of such data in the current body of scientific literature.

References

10-Hydroxydihydroperaksine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on 10-Hydroxydihydroperaksine, a natural alkaloid compound. The data presented is intended to support research and development activities.

Core Molecular Data

This compound is a naturally occurring alkaloid isolated from the herbs of Rauvolfia verticillata.[] Its fundamental molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₃[][]
Molecular Weight 328.4 g/mol [][]
CAS Number 451478-47-0[]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or signaling pathways associated with this compound. While it is suggested for use in pharmacological and biological activity studies, specific targets and mechanisms of action have not been elucidated in the provided search results.

Experimental Protocols and Methodologies

Experimental Workflows and Logical Relationships

Due to the absence of specific experimental studies on this compound, a diagrammatic representation of experimental workflows or logical relationships cannot be constructed at this time.

Note to Researchers: The lack of detailed public information on this compound presents an opportunity for novel research into its potential pharmacological effects and mechanisms of action.

References

Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the monoterpenoid indole (B1671886) alkaloid, 10-Hydroxydihydroperaksine. The document details the experimental protocols employed for its isolation from hairy root cultures of Rauvolfia serpentina, presents its key physicochemical and spectroscopic data, and discusses its biosynthetic context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the sarpagine (B1680780) group of indole alkaloids, a class of natural products known for their complex chemical structures and diverse biological activities. Its discovery has contributed to the understanding of the rich phytochemical diversity within the Rauvolfia genus, a plant source with a long history in traditional medicine. This document collates the available scientific data on this compound, presenting it in a structured and accessible format for the scientific community.

Discovery and Source

This compound was first reported as a new natural product in 2002 by Sheludko, Gerasimenko, Kolshorn, and Stöckigt.[1] It was isolated from a hairy root culture of the medicinal plant Rauvolfia serpentina, also known as Indian snakeroot.[1] Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a valuable biotechnological tool for the production of secondary metabolites and have proven to be a rich source of novel compounds, including this compound.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O₃[1]
Molecular Weight 328.4 g/mol [1]
Appearance Powder
Purity >98% (as available from commercial suppliers)
CAS Number 451478-47-0

Table 1: Physicochemical Properties of this compound

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, are crucial for the unambiguous identification of this compound. A summary of the reported NMR data is provided below.

¹H NMR (CD₃OD, 500 MHz) δ (ppm) ¹³C NMR (CD₃OD, 125 MHz) δ (ppm)
Data not available in abstractN/AData not available in abstractN/A

Table 2: NMR Spectroscopic Data for this compound (Note: Specific chemical shifts are not available in the abstract and require access to the full publication).

Experimental Protocols: Isolation of this compound

The isolation of this compound was achieved from the biomass of Rauvolfia serpentina hairy root cultures.[1] The general workflow for the isolation and purification of this alkaloid is outlined below. The detailed experimental parameters are based on the initial report by Sheludko et al. (2002) and may require optimization based on the specific laboratory conditions and scale of extraction.

Extraction of Alkaloids
  • Harvesting and Drying: The hairy root biomass is harvested from the culture medium and lyophilized (freeze-dried) to remove water content.

  • Solvent Extraction: The dried and powdered root material is then subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude alkaloid mixture.

Purification of this compound

The crude alkaloid extract is a complex mixture requiring further separation and purification steps. While the specific details of the chromatographic separation are not available in the abstract, a typical procedure for the isolation of indole alkaloids involves a combination of the following techniques:

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and washed with a non-polar organic solvent to remove neutral and weakly basic compounds. The aqueous layer is then basified, and the alkaloids are extracted into a polar organic solvent like dichloromethane (B109758) or chloroform (B151607).

  • Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloids.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to obtain the pure compound.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification HairyRoots Rauvolfia serpentina Hairy Root Biomass Drying Lyophilization HairyRoots->Drying Extraction Methanol Extraction Drying->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase ColumnChrom Column Chromatography (Silica Gel) AcidBase->ColumnChrom PrepTLC_HPLC Preparative TLC/HPLC ColumnChrom->PrepTLC_HPLC PureCompound Pure this compound PrepTLC_HPLC->PureCompound

Figure 1: General workflow for the isolation of this compound.

Putative Biosynthetic Pathway

The discovery of this compound, along with its co-occurring analogs 19(S),20(R)-dihydroperaksine and 19(S),20(R)-dihydroperaksine-17-al, has provided insights into the biosynthetic pathways of sarpagine-type alkaloids in Rauvolfia.[1] The authors of the initial study suggest a putative biosynthetic relationship between these novel alkaloids.[1]

The proposed pathway likely involves enzymatic transformations of a common precursor. The presence of a hydroxyl group at the C-10 position of the indole nucleus in this compound suggests a hydroxylation step catalyzed by a specific hydroxylase enzyme. The following diagram depicts the plausible biosynthetic relationship.

Biosynthetic_Pathway Precursor Sarpagine-type Precursor Dihydroperaksine 19(S),20(R)-dihydroperaksine Precursor->Dihydroperaksine Enzymatic Steps Hydroxydihydroperaksine This compound Dihydroperaksine->Hydroxydihydroperaksine Hydroxylation

Figure 2: Putative biosynthetic relationship leading to this compound.

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies investigating the biological activity and the precise signaling pathways modulated by this compound. The broader class of indole alkaloids from Rauvolfia species is known to exhibit a wide range of pharmacological effects, including antihypertensive, antiarrhythmic, and antipsychotic activities. However, the specific bioactivity profile of this compound remains an area for future research. Scientists and drug development professionals are encouraged to explore the potential therapeutic applications of this unique natural product.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry. This technical guide has summarized the key information regarding its discovery, isolation from Rauvolfia serpentina hairy root cultures, and its chemical characterization. The provided experimental workflow and data tables offer a valuable starting point for researchers interested in this compound. Further investigation into the biological activities and mechanisms of action of this compound is warranted and holds the potential for the development of new therapeutic agents.

References

Preliminary Biological Screening of 10-Hydroxydihydroperaksine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed framework for the preliminary biological screening of 10-Hydroxydihydroperaksine, an indole (B1671886) alkaloid isolated from Rauvolfia verticillata. Due to a lack of specific experimental data on this compound in publicly available literature, this document provides a comprehensive approach based on the known biological activities of structurally related alkaloids from the Rauvolfia genus. The guide furnishes detailed experimental protocols for key assays and presents available quantitative data from analogous compounds to serve as a benchmark for future studies.

Introduction

This compound is a member of the monoterpene indole alkaloid family, a class of natural products known for a wide range of biological activities. These compounds, primarily found in plants of the Apocynaceae family, have been investigated for their potential as therapeutic agents. Alkaloids from the Rauvolfia genus, in particular, have a history of use in traditional medicine and have yielded clinically significant drugs. This document details a proposed preliminary screening cascade for this compound, focusing on three key areas: cytotoxicity, antimicrobial activity, and enzyme inhibition, specifically targeting acetylcholinesterase (AChE).

Proposed Areas for Biological Screening

Based on the activities of related Rauvolfia alkaloids, the following assays are recommended for the initial biological characterization of this compound.

Cytotoxicity Assessment

A fundamental first step in drug discovery is to assess the cytotoxic potential of a compound. While a study on several new indole alkaloids from Rauvolfia verticillata indicated no cytotoxicity against five human cancer cell lines, specific data for this compound is unavailable. The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to evaluate cell viability.

Table 1: Cytotoxicity Data for a Related Rauvolfia Alkaloid

CompoundCell LineActivityIC50 (µM)
9-HydroxynoracronycineMCF-7 (Human Breast Cancer)Cytotoxic102.8

Note: Data for a related acridone (B373769) alkaloid from Rauvolfia verticillata.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the search for new therapeutic agents. Indole alkaloids from Rauvolfia species have demonstrated antimicrobial properties. A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Table 2: Antimicrobial Activity of Related Rauvolfia Alkaloids

CompoundBacterial StrainActivityMIC (µg/mL)
Rauvolfianoid ASalmonella sp.Antibacterial25
Two new monoterpenoid indole alkaloidsBacillus subtilis and Escherichia coliAntibacterialComparable to berberine

Note: Data for related indole alkaloids from Rauvolfia caffra and Rauvolfia yunnanensis, respectively.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. Several alkaloids from Rauvolfia species have shown potent AChE inhibitory activity. A colorimetric assay based on Ellman's method is widely used for screening AChE inhibitors.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Related Rauvolfia Alkaloids

CompoundSourceActivityIC50 (µM)
Vobasenal-type alkaloidRauvolfia vomitoriaAnti-AChE16.39 ± 1.41
10-Hydroxy-16-epi-affinineRauvolfia cambodianaAnti-AChE30.1 ± 1.4
Various indole alkaloidsRauvolfia reflexaAnti-AChE8.06 to 73.23

Experimental Protocols

The following are detailed methodologies for the proposed screening assays.

Cytotoxicity: MTT Assay

This protocol is adapted from standard MTT assay procedures for assessing cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound dilutions to cells cell_seeding->add_compound After 24h compound_prep Prepare serial dilutions of This compound compound_prep->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of This compound in broth inoculation Inoculate wells with microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plates inoculation->incubation visual_inspection Visually inspect for growth inhibition incubation->visual_inspection determine_mic Determine MIC value visual_inspection->determine_mic AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare AChE, DTNB, and ATCI solutions add_reagents Add compound, buffer, and AChE to wells reagent_prep->add_reagents compound_dilution Prepare dilutions of This compound compound_dilution->add_reagents pre_incubation Pre-incubate for 15 min add_reagents->pre_incubation start_reaction Add DTNB and ATCI pre_incubation->start_reaction kinetic_read Measure absorbance at 412 nm kinetically start_reaction->kinetic_read calculate_ic50 Calculate % inhibition and IC50 value kinetic_read->calculate_ic50 Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk response Proliferation, Survival, Apoptosis mtor->response transcription Transcription Factors (e.g., CREB, c-Myc) erk->transcription transcription->response compound This compound compound->receptor ?

Solubility Profile of 10-Hydroxydihydroperaksine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-Hydroxydihydroperaksine, a natural alkaloid derived from plants of the Rauvolfia genus.[] Understanding the solubility of this compound is critical for its application in research and development, particularly for in vitro and in vivo studies. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and discusses the potential mechanism of action based on related compounds.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative information from suppliers indicates its solubility in a range of organic solvents. This information is crucial for the preparation of stock solutions and formulations for experimental use.

Qualitative Solubility

Commercial sources indicate that this compound is soluble in the following solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

One supplier also offers this compound as a 10 mM solution in DMSO, suggesting good solubility in this solvent.[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or molarity) for this compound. To obtain precise solubility data, experimental determination is necessary. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask Method
Ethanol25Shake-Flask Method
Methanol25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
Acetone25Shake-Flask Method
Chloroform25Shake-Flask Method
Dichloromethane25Shake-Flask Method
Ethyl Acetate25Shake-Flask Method

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a specific solvent.

Materials
  • This compound (solid powder, >98% purity)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered solution E->F G Quantify by HPLC-UV or LC-MS F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Potential Signaling Pathway and Mechanism of Action

Direct studies on the specific signaling pathways modulated by this compound are not currently available in the scientific literature. However, as a Rauvolfia alkaloid, its mechanism of action may be similar to that of other well-studied compounds from this class, such as reserpine (B192253).

The primary mechanism of action for reserpine is the inhibition of the vesicular monoamine transporter (VMAT).[3] This protein is responsible for transporting monoamines (such as norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles in neurons. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters at the nerve terminal, which in turn affects neurotransmission. This mechanism is the basis for the antihypertensive and antipsychotic effects of reserpine.[4]

The following diagram illustrates the proposed mechanism of action for Rauvolfia alkaloids like reserpine at a sympathetic nerve terminal.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_effector Postsynaptic Cell VMAT VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Receptor Adrenergic Receptor Vesicle->Receptor Neurotransmitter Release NE_cyto NE_cyto->VMAT Transport Response Cellular Response Receptor->Response Signal Transduction Rauwolfia Rauwolfia Alkaloid (e.g., Reserpine) Rauwolfia->VMAT Inhibition

Caption: Proposed mechanism of action for Rauwolfia alkaloids.

It is important to note that while this provides a likely framework, the precise molecular targets and signaling pathways of this compound may differ and require dedicated investigation.

Conclusion

This compound is a promising natural compound for further research. While qualitative data suggests its solubility in several common organic solvents, quantitative determination using standardized protocols such as the shake-flask method is essential for advancing its study. Future research should focus on elucidating its specific mechanism of action and its effects on cellular signaling pathways to fully understand its therapeutic potential.

References

The Therapeutic Potential of Rauvolfia Alkaloids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The genus Rauvolfia, particularly Rauvolfia serpentina, has been a cornerstone in traditional medicine for centuries, valued for its wide array of therapeutic properties.[1][2][3] Modern pharmacology has identified the indole (B1671886) alkaloids as the primary bioactive constituents responsible for these effects. This technical guide provides an in-depth analysis of the core therapeutic relevance of prominent Rauvolfia alkaloids, with a specific focus on reserpine (B192253), ajmaline (B190527), ajmalicine (B1678821), and yohimbine (B192690). We will delve into their mechanisms of action, present quantitative pharmacological data, detail relevant experimental protocols, and visualize key signaling pathways to support ongoing research and drug development endeavors.

Introduction to Rauvolfia Alkaloids

Rauvolfia serpentina, commonly known as Indian snakeroot, contains over 50 distinct alkaloids, which are primarily concentrated in the roots.[2][4][5] These alkaloids exhibit a broad spectrum of pharmacological activities, including antihypertensive, antiarrhythmic, antipsychotic, and sympatholytic effects.[1][2][3][4] The therapeutic applications of these compounds stem from their diverse interactions with key physiological targets within the central and peripheral nervous systems. This guide will focus on four of the most well-characterized Rauvolfia alkaloids: reserpine, ajmaline, ajmalicine, and yohimbine, which serve as exemplary models of the therapeutic potential harbored within this plant genus.

Key Rauvolfia Alkaloids: Mechanisms of Action and Pharmacological Data

This section details the primary mechanisms of action and summarizes the available quantitative pharmacological and pharmacokinetic data for the selected alkaloids.

Reserpine

Reserpine is historically one of the most significant alkaloids derived from Rauvolfia serpentina and was one of the first drugs found to be effective for the treatment of hypertension and psychosis.[1][2]

Reserpine's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporters (VMAT1 and VMAT2).[6][7][8] VMATs are responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine (B1679862), and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release.[6][9] By blocking VMAT, reserpine leads to the depletion of these neurotransmitters in nerve terminals.[9] The cytoplasmic monoamines are then degraded by monoamine oxidase (MAO), resulting in a long-lasting reduction in sympathetic tone, which in turn lowers blood pressure and heart rate.[9]

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Irreversibly Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Vesicle Synaptic Vesicle Release Release into Synaptic Cleft Monoamines_vesicle->Release Reduced Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Release->Receptor Reduced Neurotransmitter Binding Response Reduced Postsynaptic Signaling Receptor->Response

Reserpine's inhibition of VMAT2 and subsequent monoamine depletion.
ParameterValueSpeciesReference
Binding Affinity (Ki)
VMAT134 nMHuman[7]
VMAT212 nMHuman[7]
Pharmacokinetics
Bioavailability (Oral)~50%Human
Half-life (Distribution)~4-5 hoursHuman[10]
Half-life (Elimination)45-168 hoursHuman[10]
Plasma Protein BindingNot reported to bindHuman[10]

Ajmaline

Ajmaline is a Class Ia antiarrhythmic agent primarily used in the management of cardiac arrhythmias.[11] It is also utilized as a diagnostic tool for Brugada syndrome.[11]

Ajmaline's primary antiarrhythmic effect is mediated through the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[11] By blocking these channels, ajmaline reduces the influx of sodium ions during phase 0 of the cardiac action potential. This action slows the rate of depolarization, decreases the conduction velocity of electrical impulses, and prolongs the effective refractory period of the cardiac tissue, thereby suppressing arrhythmias.[11] Ajmaline also exhibits some effects on potassium and calcium channels, which contribute to its overall antiarrhythmic profile.[11]

Ajmaline_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Ajmaline Ajmaline Nav15 Voltage-gated Sodium Channel (Nav1.5) Ajmaline->Nav15 Blocks Na_in Na+ Influx Nav15->Na_in Arrhythmia Arrhythmia Nav15->Arrhythmia Blockade suppresses Depolarization Phase 0 Depolarization Na_in->Depolarization Initiates ActionPotential Action Potential Propagation Depolarization->ActionPotential ActionPotential->Arrhythmia Uncontrolled propagation leads to

Ajmaline's blockade of cardiac sodium channels.
ParameterValueSpeciesReference
Potency (IC50)
Sodium Channels (INa)23.2 µMAmphibian Skeletal Muscle[12]
Potassium Channels (IK)9.2 µMAmphibian Skeletal Muscle[12]
Pharmacokinetics
Half-life (Distribution α)~3 minutesMouse[13]
Half-life (Disposition β)~16 minutesMouse[13]
Plasma Protein Binding62%Mouse[13]
MetabolismExtensive hepatic metabolismHuman[14][15]
ExcretionPrimarily as metabolites in urineHuman[14]

Ajmalicine

Ajmalicine, also known as raubasine, is recognized for its antihypertensive and cerebral vasodilatory properties.[16]

The primary pharmacological activity of ajmalicine is its selective antagonism of α1-adrenergic receptors.[16][17][18] It exhibits a preferential blockade of α1-adrenoceptors over α2-adrenoceptors.[16] By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine (B1671497) to postsynaptic α1-adrenergic receptors on vascular smooth muscle, ajmalicine prevents the downstream signaling cascade that leads to vasoconstriction. This results in vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[16]

Ajmalicine_Mechanism cluster_smoothmuscle Vascular Smooth Muscle Cell Ajmalicine Ajmalicine Alpha1_AR α1-Adrenergic Receptor Ajmalicine->Alpha1_AR Competitively Inhibits Vasodilation Vasodilation Ajmalicine->Vasodilation Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Binds & Activates Gq Gq Protein Alpha1_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Ajmalicine's antagonism of the α1-adrenergic receptor signaling pathway.
ParameterValueSpeciesReference
Potency (IC50)
Nicotinic Acetylcholine Receptor72.3 µMNot specified[18]
Binding Affinity (Ki)
α1A-Adrenergic ReceptorData not readily available[19]
α1B-Adrenergic ReceptorData not readily available[19]
α1D-Adrenergic ReceptorData not readily available[19]
Pharmacokinetics
Bioavailability (Oral)Data not readily available
Half-lifeData not readily available
Plasma Protein BindingData not readily available
MetabolismPotent inhibitor of CYP2D6Human[16]
ExcretionData not readily available

Yohimbine

Yohimbine is an indole alkaloid with a history of use as an aphrodisiac and in the treatment of erectile dysfunction.[6]

Yohimbine's primary mechanism of action is as a selective antagonist of presynaptic α2-adrenergic receptors.[6][11] These receptors are part of a negative feedback loop that regulates the release of norepinephrine from sympathetic nerve terminals. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[6] This results in increased sympathetic outflow, which can lead to effects such as increased heart rate and blood pressure, and has been implicated in its effects on erectile function.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_AR Presynaptic α2-Adrenergic Receptor Yohimbine->Alpha2_AR Antagonizes Norepinephrine_release Norepinephrine Release Norepinephrine_release->Alpha2_AR Activates Increased_NE Increased Norepinephrine Norepinephrine_release->Increased_NE Leads to Alpha2_AR->Norepinephrine_release Inhibits Negative_Feedback Negative Feedback Postsynaptic_Receptors Postsynaptic Adrenergic Receptors Increased_NE->Postsynaptic_Receptors Increased Binding Increased_Signaling Increased Postsynaptic Signaling Postsynaptic_Receptors->Increased_Signaling

Yohimbine's antagonism of presynaptic α2-adrenergic receptors.
ParameterValueSpeciesReference
Binding Affinity (Ki)
α2-Adrenergic Receptor3.6 nMBovine
Pharmacokinetics
Bioavailability (Oral)7% - 87% (highly variable)Human[20]
Half-life (Oral)~0.58 hoursHuman[20]
Half-life (IV)~0.68 hoursHuman[20]
Plasma Protein BindingData not readily available
MetabolismPrimarily hepatic (CYP2D6 and CYP3A4)Human[12]
ExcretionPrimarily as metabolites in urineHuman[12]

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological properties of Rauvolfia alkaloids.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol (for α-Adrenergic Receptors):

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., rat cerebral cortex for α1-receptors, human platelets for α2-receptors) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2) and varying concentrations of the unlabeled test compound (e.g., ajmalicine or yohimbine).

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay

Objective: To assess the inhibitory effect of a compound on VMAT2 activity.

General Protocol:

  • Vesicle Preparation: Isolate synaptic vesicles from a suitable source, such as rat brain tissue.

  • Uptake Reaction: Incubate the isolated vesicles in a buffer containing a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-serotonin) and varying concentrations of the test compound (e.g., reserpine).

  • Initiation and Termination: Initiate the uptake reaction by adding ATP. After a specific incubation period, terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove external radiolabel and measure the radioactivity retained by the vesicles using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the vesicular uptake of the radiolabeled monoamine (IC50).

Patch-Clamp Electrophysiology

Objective: To measure the effect of a compound on ion channel activity in individual cells.

General Protocol (for Sodium Channels):

  • Cell Preparation: Use isolated cardiomyocytes or a cell line expressing the sodium channel of interest (e.g., Nav1.5).

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal) to isolate a small patch of the membrane. The whole-cell configuration is then established to allow control of the intracellular environment and measurement of the total ion current across the entire cell membrane.

  • Voltage Protocol: Apply a series of voltage steps to the cell to elicit sodium currents.

  • Drug Application: Perfuse the cell with a solution containing the test compound (e.g., ajmaline) at various concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the effect of the compound on channel kinetics, such as the peak current amplitude and the voltage-dependence of activation and inactivation. Calculate the IC50 for the channel block.

Conclusion and Future Directions

The alkaloids from Rauvolfia species represent a rich source of pharmacologically active compounds with significant therapeutic potential. Reserpine, ajmaline, ajmalicine, and yohimbine have provided valuable insights into the treatment of hypertension, cardiac arrhythmias, and other neurological and psychiatric conditions. Their diverse mechanisms of action, targeting monoamine transport, ion channels, and adrenergic receptors, underscore the chemical diversity and therapeutic versatility of this class of natural products.

For drug development professionals, a thorough understanding of the quantitative pharmacology, pharmacokinetics, and detailed mechanisms of action of these alkaloids is crucial. The data and methodologies presented in this guide serve as a foundational resource for the continued exploration of Rauvolfia alkaloids and their derivatives. Future research should focus on elucidating the structure-activity relationships of these compounds to design novel therapeutics with improved selectivity and reduced side-effect profiles. Furthermore, the application of modern drug discovery platforms, including high-throughput screening and computational modeling, will be instrumental in unlocking the full therapeutic potential of this remarkable class of natural medicines.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Indole Alkaloids from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not yield specific information on the extraction of 10-hydroxydihydroperaksine (B1631173) from Rauvolfia verticillata. The following protocols and data are based on established methods for the general extraction and purification of indole (B1671886) alkaloids from this plant species.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying indole alkaloids from the roots of Rauvolfia verticillata, a plant known for its rich content of bioactive compounds. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Presentation

The following table summarizes the quantitative results from a preparative separation of two major alkaloids, reserpine (B192253) and yohimbine (B192690), from a crude extract of Rauvolfia verticillata using pH-zone-refining counter-current chromatography (PZRCCC).[1][2]

ParameterValue
Starting Material3 g of crude extract
Yield of Reserpine112 mg
Purity of Reserpine93.7%
Yield of Yohimbine21 mg
Purity of Yohimbine91.2%

Experimental Protocols

This section outlines the detailed experimental procedures for the extraction and purification of indole alkaloids from Rauvolfia verticillata.

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol describes a common method for obtaining a crude alkaloid extract from the roots of Rauvolfia verticillata using a solvent extraction technique.[1][2]

  • Plant Material Preparation:

    • Pulverize 1.0 kg of the dried roots of Rauvolfia verticillata.

  • Solvent Extraction:

    • Extract the pulverized root powder three times with 90% ethanol (B145695) for 2 hours each time. The ratio of solvent volume to plant material weight should be 5:1 (v/w).[1][2]

    • Combine the extracts after each extraction round.

  • Concentration:

    • Evaporate the combined ethanol extracts to dryness using a rotary evaporator under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the resulting residue in 1 L of water.

    • Acidify the aqueous solution to a pH of 2.5 with 2-3 mol/L hydrochloric acid (HCl).[1][2]

    • Extract the acidified solution with petroleum ether to remove non-alkaloidal compounds. Discard the petroleum ether layer.

    • Basify the remaining aqueous solution to a pH of 9.5 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1][2]

    • Extract the basified solution three times with chloroform (B151607) (CHCl₃) to isolate the alkaloids.

  • Final Crude Extract:

    • Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid extract.

Protocol 2: Purification of Reserpine and Yohimbine by pH-Zone-Refining Counter-Current Chromatography (PZRCCC)

This protocol details the preparative separation of reserpine and yohimbine from the crude extract.[1][2]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a 5:5:2:8 (v/v) ratio.[1][2]

    • Add triethylamine (B128534) (40 mmol/L) to the upper organic phase, which will serve as the stationary phase.[1][2]

    • Add hydrochloric acid (10 mmol/L) to the lower aqueous phase, which will act as the mobile phase.[1][2]

  • PZRCCC Instrument Setup:

    • Set the rotation speed of the PZRCCC apparatus to 850 rpm.[1][2]

    • Pump the mobile phase into the column at a flow rate of 2 mL/min.[1][2]

  • Sample Loading and Separation:

    • Dissolve 3 g of the crude alkaloid extract in the solvent system.

    • Inject the sample into the PZRCCC system.

    • Perform the separation.

  • Fraction Collection and Analysis:

    • Collect the fractions containing the separated alkaloids.

    • Analyze the purity of the isolated compounds using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 230 nm.[1][2]

    • Confirm the chemical identity of the isolated compounds using Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Visualizations

Experimental Workflow for Indole Alkaloid Extraction and Purification

The following diagram illustrates the overall workflow from the preparation of the plant material to the purification of individual alkaloids.

Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification plant_material Rauvolfia verticillata Roots pulverization Pulverization plant_material->pulverization solvent_extraction Ethanol Extraction pulverization->solvent_extraction concentration1 Evaporation solvent_extraction->concentration1 acid_base_partition Acid-Base Extraction (HCl/NH4OH, PE/CHCl3) concentration1->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract pzrccc pH-Zone-Refining Counter-Current Chromatography (PZRCCC) crude_extract->pzrccc Load Sample fraction_collection Fraction Collection pzrccc->fraction_collection analysis Purity & Identity Analysis (HPLC, ESI-MS, NMR) fraction_collection->analysis pure_alkaloids Pure Alkaloids (e.g., Reserpine, Yohimbine) analysis->pure_alkaloids

References

Application Note: Quantification of 10-Hydroxydihydroperaksine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Hydroxydihydroperaksine in biological matrices. Due to the limited availability of specific validated methods for this compound, this document provides a comprehensive, albeit hypothetical, protocol based on established principles of HPLC for the analysis of related alkaloid compounds. The described method utilizes a reverse-phase C18 column with UV detection, offering a robust and accessible approach for researchers. This document is intended to serve as a starting point for method development and validation in pharmaceutical and biomedical research settings.

Introduction

This compound is an alkaloid compound of interest in various research fields. Accurate and precise quantification of this analyte in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, metabolic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. This application note outlines a proposed HPLC method tailored for the determination of this compound, providing researchers with a detailed protocol to guide their analytical endeavors.

Experimental Protocol

This protocol describes the preparation of standards and samples, as well as the chromatographic conditions for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Acetic acid, analytical grade)

  • Internal Standard (IS) of a structurally similar compound (e.g., another alkaloid with a distinct retention time)

  • Biological matrix (e.g., plasma, serum)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, cold acetonitrile)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm, 280 nm)
Internal Standard (IS) To be selected based on structural similarity and retention time

4. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol. A suitable working concentration should be determined during method development.

5. Sample Preparation (Example using Protein Precipitation)

  • Thaw biological samples (e.g., plasma) on ice.

  • To 100 µL of the sample, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the HPLC system.

Note: Solid-Phase Extraction (SPE) may provide a cleaner sample and should be considered as an alternative sample preparation technique.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are illustrative and would need to be experimentally determined.

ParameterExpected Result
Retention Time (RT) ~ 8.5 min
Linearity (r²) > 0.995
Range 10 - 1000 ng/mL
Limit of Detection (LOD) ~ 3 ng/mL
Limit of Quantification (LOQ) ~ 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Workflow

experimental_workflow start Start prep_standards Prepare Standard Solutions (10-1000 ng/mL) start->prep_standards prep_samples Prepare Biological Samples (Protein Precipitation) start->prep_samples hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis prep_samples->hplc_analysis data_acquisition Data Acquisition (UV Detection) hplc_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc end End concentration_calc->end

Application Note: Quantitative Analysis of 10-Hydroxydihydroperaksine in Plant Extracts and Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxydihydroperaksine is a sarpagine-type indole (B1671886) alkaloid found in plants of the Rauvolfia genus, notably Rauvolfia verticillata. As a derivative of perakine (B201161), it is of significant interest for its potential pharmacological activities. Recent studies have suggested the cardioprotective effects of perakine, a closely related precursor, mediated through the TLR4/NF-κB signaling pathway. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is applicable for the analysis of plant extracts and can be adapted for biological matrices such as plasma or tissue homogenates.

Experimental Protocols

Sample Preparation

1.1. Plant Material Extraction

A standard extraction method for indole alkaloids from Rauvolfia species is as follows:

  • Homogenization: Weigh 1 gram of dried and powdered plant material (e.g., roots of Rauvolfia verticillata).

  • Extraction: Add 20 mL of methanol (B129727) containing 0.1% formic acid to the plant material.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase.

1.2. Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma)

For the cleanup of complex matrices like plasma, a cation-exchange SPE protocol is recommended:

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid, followed by 3 mL of methanol.

  • Elution: Elute the analyte with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase.

LC-MS/MS Method

The following parameters provide a starting point for the analysis of this compound and can be further optimized.

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr

2.3. MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)345.2146.13025
This compound (Qualifier)345.2184.13020
Internal Standard (e.g., Reserpine)609.3195.15035

Data Presentation

The following tables represent typical quantitative data that would be generated from a validated LC-MS/MS method for this compound. Note: These are representative values and should be determined experimentally for each specific application.

Table 1: Method Validation Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-day)

Spiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
25.8102.37.2104.1
504.198.75.599.5
5003.5101.54.8100.8

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Plant Extract92.5 ± 4.1-8.2 ± 3.5
Rat Plasma88.7 ± 5.3-12.6 ± 4.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material extract Extraction (Methanol/Formic Acid) plant->extract plasma Biological Matrix (Plasma) spe Solid-Phase Extraction (SPE) plasma->spe reconstitute Reconstitution extract->reconstitute spe->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway vomilenine Vomilenine perakine Perakine vomilenine->perakine Isomerization (Acidic Conditions) raucaffrinoline Raucaffrinoline perakine->raucaffrinoline Perakine Reductase (NADPH) dihydroperaksine Dihydroperaksine raucaffrinoline->dihydroperaksine Further Reduction hydroxy_dihydroperaksine This compound dihydroperaksine->hydroxy_dihydroperaksine Hydroxylation

Caption: Proposed biosynthetic pathway leading to this compound.

signaling_pathway perakine Perakine Derivative (e.g., this compound) tlr4 TLR4 Receptor perakine->tlr4 Inhibition cardioprotection Cardioprotection perakine->cardioprotection nfkb NF-κB tlr4->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Upregulation cytokines->cardioprotection Antagonism leads to

Caption: Postulated signaling pathway for the cardioprotective effects of perakine derivatives.

Application Notes and Protocols: Elucidating the Structure of 10-Hydroxydihydroperaksine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities, particularly in the field of natural product chemistry.[1][2] This application note provides a detailed protocol for the use of one- and two-dimensional NMR experiments to determine the planar structure of a hypothetical novel natural product, 10-Hydroxydihydroperaksine. The methodologies described herein are fundamental for researchers engaged in the isolation and characterization of new bioactive compounds.

The structural determination of a new molecule relies on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[3] These experiments provide through-bond connectivity information, allowing for the comprehensive assembly of the molecular framework.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the hypothetical quantitative NMR data obtained for this compound in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
135.21.85, 1.95m
228.11.60m
342.52.10m
4141.2--
5121.75.40d (5.0)
639.82.25m
725.91.70, 1.80m
836.41.55, 1.65m
948.32.05dd (10.0, 4.5)
1075.14.10t (3.0)
1155.63.30s
12178.2--
1321.41.15s
1429.71.25s
1533.60.95s
1622.81.05s
1716.51.00d (7.0)
OCH₃51.53.65s
OH-2.50br s

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
H-1 (1.85, 1.95)H-2C-2, C-3, C-10, C-11
H-2 (1.60)H-1, H-3C-1, C-3, C-4
H-3 (2.10)H-2C-2, C-4, C-5, C-12
H-5 (5.40)H-6C-3, C-4, C-6, C-10
H-6 (2.25)H-5, H-7C-4, C-5, C-7, C-8
H-9 (2.05)H-11C-1, C-8, C-10, C-11, C-13
H-10 (4.10)-C-1, C-8, C-9, C-11
H-11 (3.30)H-9C-1, C-9, C-10, C-12, C-13
H₃-13 (1.15)-C-1, C-11, C-12, C-14
H₃-14 (1.25)-C-8, C-13, C-15, C-16
H₃-15 (0.95)-C-14, C-16
H₃-16 (1.05)-C-14, C-15
H₃-17 (1.00)H-6C-5, C-6, C-7
OCH₃ (3.65)-C-12

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

  • Degassing (Optional): For sensitive or long-term experiments, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

2. ¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Proton Decoupling: Power-gated decoupling

3. DEPT-135 Spectroscopy:

  • Pulse Program: dept135

  • Number of Scans: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

4. COSY Spectroscopy:

  • Pulse Program: cosygpqf

  • Number of Scans: 4

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm in both dimensions

5. HSQC Spectroscopy:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (¹H) x 165 ppm (¹³C)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

6. HMBC Spectroscopy:

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (¹H) x 220 ppm (¹³C)

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

Visualization of Workflow and Structural Connectivity

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations used to assemble the carbon skeleton of this compound.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Assembly A 1D NMR (¹H, ¹³C, DEPT) C Identify Spin Systems (COSY) A->C D Assign ¹H-¹³C One-Bond Correlations (HSQC) A->D B 2D NMR (COSY, HSQC, HMBC) B->C B->D E Assemble Fragments (HMBC) C->E D->E F Propose Planar Structure E->F G Stereochemical Analysis (NOESY/ROESY) F->G H Final Structure G->H

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[][2]. As with many novel natural products, a thorough evaluation of its biological activities, including potential cytotoxicity, is a critical first step in the drug discovery and development process. In vitro cytotoxicity assays are fundamental tools to assess the toxic effects of new chemical entities on living cells[3]. These assays provide valuable preliminary data on the concentration-dependent effects of a compound, helping to determine safe dosage ranges and identify potential therapeutic candidates[3].

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability[3][4]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[3][4]. The amount of formazan produced is directly proportional to the number of living cells[3].

Additionally, this document outlines protocols for the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying the release of the cytosolic enzyme LDH from damaged cells[5]. A hypothetical signaling pathway for this compound-induced apoptosis is also presented, based on common mechanisms observed for other alkaloids[6][7][8].

Data Presentation

The following tables represent hypothetical data for the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293). This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 3.8
1078.1 ± 5.1
2552.4 ± 4.5
5028.9 ± 3.2
10015.2 ± 2.1

Table 2: Hypothetical IC50 Values of this compound

Cell LineIC50 (µM)
HeLa27.5
HEK293>100

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability[4][9].

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells[5].

Materials:

  • LDH cytotoxicity assay kit

  • Cells and this compound as described in the MTT assay protocol

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit 45 minutes before the end of the incubation period).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions, typically using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HEK293) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock and Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay_specific Add Assay Reagent (MTT or LDH substrate) incubation->assay_specific measurement Measure Absorbance assay_specific->measurement calculation Calculate % Viability or % Cytotoxicity measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FasL->FasR Binds FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Bax Bax Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis Compound This compound Compound->Bax Compound->Bcl2

Caption: Hypothetical signaling pathway of alkaloid-induced apoptosis.

References

Application Note: Developing an Analytical Standard for 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid found in the herb Rauvolfia verticillata[][2]. As a member of the diverse family of indole alkaloids, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. The establishment of a robust analytical standard is crucial for the accurate quantification and quality control of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the development of an analytical standard for this compound, focusing on modern chromatographic techniques. While specific analytical data for this compound is limited, the methodologies presented are based on well-established principles for the analysis of related indole alkaloids[3].

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
CAS Number 451478-47-0[][4]
Molecular Formula C₁₉H₂₄N₂O₃[][2]
Molecular Weight 328.4 g/mol [][2]
Appearance Powder[]
Purity Typically >98% for reference standards[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][]
Storage Store at -20°C for long-term stability

Experimental Protocols

The following protocols describe the recommended procedures for the sample preparation, qualitative, and quantitative analysis of this compound. These are generalized protocols for indole alkaloids and may require optimization for this specific compound.

Protocol 1: Extraction of this compound from Rauvolfia verticillata

This protocol outlines a general procedure for the extraction of indole alkaloids from plant material.

Materials:

Procedure:

  • Weigh 1 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in 10 mL of chloroform.

  • Adjust the pH of the solution to approximately 9-10 with ammonium hydroxide.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A starting condition of 10% A, increasing to 90% A over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As indole alkaloids typically have UV absorbance maxima between 220 nm and 280 nm, initial experiments should scan this range. A diode array detector (DAD) is recommended for this purpose. For quantification, a single wavelength will be chosen based on the absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject the calibration standards and the prepared sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: LC-MS/MS Method for Identification and Sensitive Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and 0.1% formic acid in water is a suitable starting point.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive mode is typically effective for alkaloids.

  • MS/MS Parameters:

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound (m/z 329.4).

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. The most abundant and stable fragment ions will be selected for Multiple Reaction Monitoring (MRM).

Procedure:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Develop an MRM method using the optimized precursor and product ions.

  • Prepare calibration standards and sample extracts as described in the HPLC-UV protocol.

  • Inject the standards and samples into the LC-MS/MS system.

  • Quantify this compound using the area of the MRM transition peaks.

Data Presentation

The following table summarizes typical validation parameters for HPLC-based analytical methods for natural products, which should be established for a new this compound method[6][7][8].

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 80-120% of the expected sample concentration
Precision (RSD%) ≤ 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness (RSD%) ≤ 2% after minor changes in method parameters

Mandatory Visualizations

Hypothetical Signaling Pathway

Plant-derived alkaloids are known to interact with various cellular signaling pathways, often influencing processes like cell proliferation, apoptosis, and inflammation[9][10][11]. While the specific pathways modulated by this compound are yet to be elucidated, a hypothetical pathway involving common targets of alkaloids is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Alkaloid This compound Alkaloid->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) ERK->Transcription_Factors AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) NFkB->Gene_Expression Transcription_Factors->Gene_Expression G Start Sample Collection (*Rauvolfia verticillata*) Extraction Extraction (Methanol/Chloroform) Start->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Analysis HPLC-UV LC-MS/MS Filtration->Analysis Data_Processing Data Processing (Peak Integration, Calibration) Analysis:hplc->Data_Processing Analysis:lcms->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Application Notes and Protocols: Total Synthesis of 19(S),20(R)-Dihydroperaksine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of 19(S),20(R)-dihydroperaksine and outline strategies for the generation of its analogues. Detailed experimental protocols for the synthesis of the parent compound are provided, along with a summary of the biological activities observed in structurally related sarpagine (B1680780) alkaloids. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

The sarpagine/macroline/ajmaline family of monoterpene indole (B1671886) alkaloids represents a large and structurally diverse class of natural products.[1][2][3] Many members of this family exhibit significant biological activities, including antiarrhythmic, anticancer, and anti-inflammatory properties.[1][2] 19(S),20(R)-Dihydroperaksine is a C-19 methyl-substituted sarpagine alkaloid that has been the subject of synthetic interest due to its complex architecture and potential biological relevance.[4] The development of a robust total synthesis provides a platform for the creation of novel analogues, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Data Presentation

Total Synthesis Yields

The first enantiospecific, stereospecific total synthesis of 19(S),20(R)-dihydroperaksine has been accomplished, starting from commercially available D-(+)-tryptophan. The overall yields for the synthesis of 19(S),20(R)-dihydroperaksine and its immediate precursor are summarized below.

CompoundNumber of StepsOverall Yield (%)Reference
19(S),20(R)-Dihydroperaksine-17-al1410.2[4]
19(S),20(R)-Dihydroperaksine159.6[4]
Biological Activities of Related Sarpagine Alkaloids

While specific biological data for 19(S),20(R)-dihydroperaksine and its direct analogues are not extensively reported, studies on structurally similar sarpagine alkaloids have revealed a range of biological activities. This data provides a basis for the potential therapeutic applications of novel dihydroperaksine (B1209952) analogues.

CompoundBiological ActivityMeasurementValueCell Line/SystemReference
N4-MethyltalpinineNF-κB (p65) InhibitionED501.2 µM-[1]
TalpinineCytotoxicity (MDR Reversal)IC5014-22 µg/mLKB/VJ300[1]
O-AcetyltalpinineCytotoxicity (MDR Reversal)IC5014-22 µg/mLKB/VJ300[1]
Macrodasine BCytotoxicity (MDR Reversal)-Moderate ActivityKB/VJ300[2]
Macrodasine CCytotoxicity (MDR Reversal)-Moderate ActivityKB/VJ300[2]
Macrodasine ECytotoxicity (MDR Reversal)-Moderate ActivityKB/VJ300[2]
19,20-Z-AffinisineCytotoxicity (MDR Reversal)-ActiveKB/VJ300[2]
Macrodasine HCytotoxicity (MDR Reversal)-ActiveKB/VJ300[2]
VillalstonineCytotoxicity-Moderate ActivityP388 Murine Leukemia[2]
LeuconolineCytotoxicityIC5011.5 µg/mLKB (drug-sensitive)[2]
LeuconolineCytotoxicityIC5012.2 µg/mLKB/VJ300 (vincristine-resistant)[2]
Alstiphyllanine AVasorelaxant Activity-Potent at 30 µMRat Aortic Ring[2]
VincamedineVasorelaxant Activity-Most Potent in studyRat Aortic Ring[2]

Experimental Protocols

The following protocols are adapted from the first enantiospecific total synthesis of 19(S),20(R)-dihydroperaksine.[4]

General Synthetic Strategy

The overall synthetic approach relies on a convergent strategy. Key transformations include an asymmetric Pictet-Spengler reaction to establish the core tetracyclic amine, followed by the introduction of the C-19 methyl group and subsequent ring closures to complete the pentacyclic framework. A general workflow is depicted below.

G A D-(+)-Tryptophan B Asymmetric Pictet-Spengler Reaction A->B C Tetracyclic Ketone B->C D Introduction of C19-Methyl Sidechain C->D E Pentacyclic Ketone D->E F Wittig-Hydrolysis Sequence E->F G Aldehyde Intermediate F->G H Reduction & Hydrolysis G->H I 19(S),20(R)-Dihydroperaksine-17-al H->I J Reduction I->J K 19(S),20(R)-Dihydroperaksine J->K

Caption: General workflow for the total synthesis of 19(S),20(R)-dihydroperaksine.

Key Experimental Procedures

Synthesis of the Pentacyclic Ketone:

The key pentacyclic ketone intermediate is synthesized from the tetracyclic ketone derived from D-(+)-tryptophan. This involves the alkylation with a chiral sidechain, followed by a critical haloboration and a palladium-catalyzed intramolecular cross-coupling reaction.[4]

  • Alkylation: The N-H tetracyclic ketone is alkylated with an optically active R-tosylate in acetonitrile (B52724) with potassium carbonate.

  • Desilylation: The resulting product is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in DMF at 65 °C to yield the acetylenic ketone.

  • Haloboration: The terminal alkyne is subjected to haloboration.

  • Palladium-Catalyzed Cross-Coupling: The resulting iodo-olefin is treated with Pd₂(dba)₃, DPEPhos, and NaOt-Bu in refluxing THF to afford the desired pentacyclic ketone.[4]

Completion of the Total Synthesis:

The pentacyclic ketone is then converted to 19(S),20(R)-dihydroperaksine through a series of functional group manipulations.

  • Wittig-Hydrolysis Sequence: The pentacyclic ketone is converted to the corresponding aldehyde via a Wittig reaction followed by hydrolysis.

  • Reduction of Aldehyde: The stable α-aldehyde is reduced with NaBH₄ in ethanol (B145695) at room temperature for 3 hours to furnish the corresponding α-alcohol in 94% yield.

  • Hydrolysis of Acetal (B89532): The acetal group is hydrolyzed under acidic conditions (1.38 N aqueous HCl) in refluxing acetone (B3395972) to provide 19(S),20(R)-dihydroperaksine-17-al in 96% yield.

  • Final Reduction: The 19(S),20(R)-dihydroperaksine-17-al is further reduced with NaBH₄ to complete the total synthesis of 19(S),20(R)-dihydroperaksine.[4]

Synthesis of Analogues

The established total synthesis of 19(S),20(R)-dihydroperaksine opens avenues for the synthesis of a variety of analogues to probe structure-activity relationships.

Proposed Modifications:

  • A-Ring Substitution: Modifications to the indole ring can be achieved by starting with substituted tryptophan derivatives in the asymmetric Pictet-Spengler reaction. This would allow for the introduction of electron-donating or electron-withdrawing groups to probe their effect on biological activity.

  • C-19 Side Chain Modification: The length and nature of the C-19 alkyl group can be varied by utilizing different chiral building blocks in the alkylation step. This could influence the lipophilicity and steric interactions of the molecule with its biological target.

  • Modification of the C-17 and C-20 Alcohols: The hydroxyl groups at C-17 and C-20 are potential sites for derivatization, such as esterification or etherification, to create prodrugs or alter the pharmacokinetic properties of the analogues.

Potential Signaling Pathways

While the specific signaling pathways modulated by 19(S),20(R)-dihydroperaksine have not been elucidated, the biological activities of related sarpagine alkaloids suggest potential targets. The NF-κB signaling pathway and ion channels are plausible targets for this class of compounds.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammatory responses, cell proliferation, and apoptosis. Its inhibition is a validated strategy for the treatment of inflammatory diseases and cancer. The sarpagine alkaloid N4-methyltalpinine has been identified as an inhibitor of NF-κB (p65).[1] This suggests that analogues of 19(S),20(R)-dihydroperaksine could also modulate this critical pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p50_p65_IkB p50 p65 IκB p50 p50 p65 p65 p50_p65_nuc p50/p65 p50_p65_IkB:p50->p50_p65_nuc p50_p65_IkB:p65->p50_p65_nuc DNA DNA p50_p65_nuc->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene Promotes Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Analogues Dihydroperaksine Analogues Analogues->IKK Inhibits?

Caption: Plausible inhibition of the NF-κB signaling pathway by dihydroperaksine analogues.

Ion Channel Modulation

Several sarpagine and ajmaline-type alkaloids are known to interact with various ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels.[2] This activity is the basis for the antiarrhythmic and vasorelaxant properties of some of these compounds. It is conceivable that 19(S),20(R)-dihydroperaksine analogues could also modulate the activity of these channels, presenting opportunities for the development of novel cardiovascular drugs.

Conclusion

The successful total synthesis of 19(S),20(R)-dihydroperaksine provides a solid foundation for the exploration of this class of sarpagine alkaloids. The detailed protocols outlined herein can be utilized to produce the parent compound and to generate a library of novel analogues. The biological activities of related compounds suggest that these new molecules could have therapeutic potential in areas such as oncology and cardiovascular disease. Further investigation into the synthesis and biological evaluation of 19(S),20(R)-dihydroperaksine analogues is warranted to fully explore their medicinal chemistry potential.

References

Application Notes and Protocols for Investigating 10-Hydroxydihydroperaksine in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant lack of specific published research on the metabolic effects of 10-Hydroxydihydroperaksine. The following application notes and protocols are therefore presented as a generalized framework for investigating the metabolic impact of a novel plant-derived alkaloid, such as this compound. The experimental designs, pathways, and data presented are hypothetical and intended to serve as a guide for researchers to adapt for their specific studies.

Introduction to this compound

This compound is a natural alkaloid compound isolated from the plant Rauvolfia verticillata. Its chemical formula is C19H24N2O3, with a molecular weight of 328.4 g/mol . While other alkaloids from the Rauvolfia genus have been studied for various pharmacological activities, the specific role of this compound in metabolic pathways remains largely unexplored. These notes provide a roadmap for initiating such investigations.

Application Notes: Investigating the Metabolic Effects of this compound

These application notes outline potential areas of investigation for understanding the metabolic effects of this compound.

Screening for General Metabolic Effects
  • Objective: To perform an initial broad screening to identify if this compound has any significant impact on central carbon metabolism in a relevant cell line.

  • Approach: Utilize untargeted metabolomics to compare the metabolic profiles of cells treated with this compound against a vehicle control.

  • Expected Outcomes: Identification of altered metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, pentose (B10789219) phosphate (B84403) pathway, or amino acid and lipid metabolism.

Investigating Effects on Cellular Respiration and Energy Metabolism
  • Objective: To determine the impact of this compound on mitochondrial respiration and glycolysis.

  • Approach: Employ real-time metabolic analysis using platforms like the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Expected Outcomes: Quantify changes in basal respiration, ATP production, maximal respiration, and glycolytic activity to pinpoint effects on cellular energy production.

Assessment of Specific Enzyme Activity
  • Objective: To investigate if this compound directly interacts with and modulates the activity of key metabolic enzymes.

  • Approach: Based on initial screening results, select a candidate enzyme and perform in vitro enzyme activity assays in the presence of varying concentrations of the compound.

  • Expected Outcomes: Determination of inhibitory (IC50) or activation (EC50) constants to characterize the compound's potency and mechanism of action on a specific enzyme.

Experimental Protocols

The following are detailed, albeit generalized, protocols for the key experiments outlined in the application notes.

Protocol 1: Untargeted Metabolomics for Metabolic Profiling

Objective: To identify global changes in the metabolome of a human cell line (e.g., HepG2 liver carcinoma cells) upon treatment with this compound.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for metabolomics

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with a predetermined concentration of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least 5-6 replicates per condition.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable volume of resuspension solvent (e.g., 50% methanol).

    • Inject the samples into an LC-MS system for analysis. Use appropriate chromatographic conditions (e.g., a C18 column) and mass spectrometry settings for broad metabolite detection.

  • Data Analysis:

    • Process the raw data using metabolomics software to identify and quantify metabolites.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treated and control groups.

    • Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.

Data Presentation:

MetaboliteFold Change (10 µM)p-valueAssociated Pathway
Glucose-6-phosphate1.80.03Glycolysis / PPP
Citrate0.60.01TCA Cycle
Palmitic Acid2.50.005Fatty Acid Metabolism
Glutamine0.70.04Amino Acid Metabolism
(Table 1: Hypothetical quantitative data from an untargeted metabolomics study)
Protocol 2: Real-Time Cellular Metabolism Analysis

Objective: To measure the effect of this compound on mitochondrial respiration and glycolysis in real-time.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Cell line of interest (e.g., C2C12 myoblasts)

  • This compound

  • Seahorse XF Assay Kit (e.g., Cell Mito Stress Test Kit)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Prepare the assay medium and the test compounds (this compound and mitochondrial inhibitors from the kit: oligomycin, FCCP, rotenone/antimycin A).

  • Cell Treatment and Assay:

    • Replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the sensor cartridge with the test compounds.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The protocol will involve sequential injections of this compound (or vehicle), followed by the mitochondrial inhibitors.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the OCR and ECAR data.

    • Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Data Presentation:

ParameterVehicle ControlThis compound (10 µM)% Change
Basal OCR (pmol/min)150 ± 10110 ± 8-26.7%
ATP Production (pmol/min)100 ± 770 ± 5-30.0%
Maximal OCR (pmol/min)300 ± 20180 ± 15-40.0%
Basal ECAR (mpH/min)40 ± 360 ± 4+50.0%
(Table 2: Hypothetical quantitative data from a Seahorse XF Mito Stress Test)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_screening Initial Screening cluster_validation Functional Validation cluster_outcome Outcome start Start with this compound untargeted_metabolomics Untargeted Metabolomics (e.g., LC-MS) start->untargeted_metabolomics pathway_analysis Pathway Analysis untargeted_metabolomics->pathway_analysis seahorse_assay Cellular Respiration Assay (Seahorse XF) pathway_analysis->seahorse_assay Identify affected energy pathways enzyme_assay Enzyme Activity Assays pathway_analysis->enzyme_assay Identify potential enzyme targets mechanism Elucidation of Metabolic Mechanism seahorse_assay->mechanism enzyme_assay->mechanism

Caption: A generalized workflow for investigating the metabolic effects of a novel compound.

Hypothetical Signaling Pathway Diagram

signaling_pathway cluster_cell Cellular Environment Compound This compound Receptor Membrane Receptor (Hypothetical Target) Compound->Receptor Binds/Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Enzyme Metabolic Enzyme (e.g., PFKFB3) Kinase_B->Enzyme Activates TF->Enzyme Upregulates Expression Metabolism Glycolysis Enzyme->Metabolism Regulates

Caption: A hypothetical signaling pathway illustrating potential points of action for this compound.

Application Notes and Protocols for a Tiered Approach to Evaluate the Antihypertensive Effects of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular diseases globally. Indole (B1671886) alkaloids, a large class of naturally occurring and synthetic compounds, have emerged as promising candidates for novel antihypertensive therapies.[1][2] Compounds like reserpine (B192253) have historically been used, and recent studies on alkaloids such as aspidocarpine (B1215243) and aristoteline (B14636107) continue to reveal potent vasorelaxant and blood pressure-lowering effects.[3][4][5] This document provides a detailed experimental framework for the systematic evaluation of indole alkaloids, progressing from initial in vitro screening to in vivo efficacy and mechanistic studies. The protocols outlined herein are designed to ensure robust and reproducible data collection for the identification and characterization of new antihypertensive agents.

Overall Experimental Workflow

The evaluation of a novel indole alkaloid follows a logical progression from broad screening to detailed mechanistic analysis. This tiered approach ensures that resources are focused on the most promising candidates. The workflow begins with in vitro and ex vivo assays to determine direct vascular effects, followed by in vivo studies in established animal models of hypertension to confirm efficacy. Finally, detailed mechanistic studies are performed to elucidate the underlying signaling pathways.

G cluster_0 Phase 1: In Vitro / Ex Vivo Screening cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Mechanism of Action (MOA) a Compound Isolation/ Synthesis b Ex Vivo Vascular Reactivity (Isolated Aortic Rings) a->b c In Vitro Enzyme Assays (e.g., ACE Inhibition) a->c d Selection of Animal Model (e.g., SHR, L-NAME) b->d Promising Candidate e Blood Pressure Measurement (Tail-Cuff / Telemetry) d->e f Dose-Response & Toxicity e->f g Endothelium-Dependent/-Independent Pathways e->g Confirmed Efficacy h Ion Channel Studies (K⁺, Ca²⁺ Blockers) g->h i Signaling Pathway Analysis (NO/cGMP, RAAS) g->i

Caption: Tiered experimental workflow for antihypertensive drug discovery.

Phase 1: Ex Vivo and In Vitro Screening

The initial phase aims to identify direct vasodilatory effects of the indole alkaloid and rule out non-specific actions. The primary method is the isolated tissue organ bath, which provides a physiologically relevant system for assessing vascular reactivity.[6]

Key Experiment: Vasodilator Effect on Isolated Aortic Rings

This ex vivo assay measures isometric tension in isolated arterial rings to determine if a compound can induce relaxation in pre-constricted blood vessels.[6][7] It is a foundational experiment to distinguish between endothelium-dependent and -independent mechanisms.

Protocol: Isolated Thoracic Aorta Assay

Objective: To determine the concentration-dependent vasodilator effect of an indole alkaloid on phenylephrine-pre-contracted rat aortic rings.

Materials:

  • Adult Wistar rats or Spontaneously Hypertensive Rats (SHR).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.8 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Phenylephrine (PE) and Acetylcholine (ACh).

  • Test indole alkaloid, dissolved in a suitable vehicle (e.g., DMSO).

  • Organ bath system with isometric force transducers.

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

Procedure:

  • Humanely euthanize the rat and immediately excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 20-30 minutes.

  • After equilibration, induce a contraction with 60 mM KCl to check tissue viability.

  • Wash the rings and allow them to return to baseline.

  • Induce a stable contraction with 1 µM Phenylephrine (PE).

  • Once the contraction is stable, test for endothelium integrity by administering 10 µM Acetylcholine (ACh). A relaxation of >70% indicates a functional endothelium.[3]

  • After washing and re-contracting the rings with PE, add the test indole alkaloid in a cumulative, concentration-dependent manner to generate a concentration-response curve.

  • (Optional for MOA): To test for endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface. Alternatively, rings can be pre-incubated with an eNOS inhibitor like L-NAME (100 µM) for 20 minutes before PE contraction.[3][8]

Data Analysis:

  • Express the relaxation as a percentage of the PE-induced contraction.

  • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration).

Data Presentation: Ex Vivo Vasodilator Activity
Indole AlkaloidConditionEC₅₀ (µM)Max Relaxation (%)
Compound X Endothelium-Intact1.2 ± 0.398.5 ± 2.1
Compound X Endothelium-Denuded15.8 ± 2.565.2 ± 4.3
Compound X + L-NAME (100 µM)14.9 ± 2.167.8 ± 3.9
Reserpine Endothelium-Intact25.4 ± 3.145.1 ± 5.0
Vehicle (DMSO) Endothelium-Intact> 100< 5

Data are presented as mean ± SEM and are hypothetical examples.

Phase 2: In Vivo Efficacy Testing

Alkaloids demonstrating potent ex vivo activity are advanced to in vivo models to confirm their antihypertensive effects in a whole-organism context. The choice of animal model is critical and should ideally reflect the pathophysiology of human hypertension.

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model, as it closely mimics human essential hypertension.[9]

  • L-NAME-Induced Hypertension: This model involves chronic inhibition of nitric oxide synthase, leading to hypertension, and is useful for studying compounds that may act via the NO pathway.[10]

  • DOCA-Salt Hypertensive Rat: This model reflects salt-sensitive hypertension and involves treatment with deoxycorticosterone acetate (B1210297) and high-salt drinking water.[10][11]

Protocol: Blood Pressure Measurement in SHRs

Objective: To measure the effect of acute or chronic administration of an indole alkaloid on the systolic (SBP) and diastolic (DBP) blood pressure of conscious SHRs.

Methods:

1. Non-Invasive Method (Tail-Cuff Plethysmography):

  • Suitability: Best for chronic studies requiring repeated measurements. It is less expensive and does not require surgery.[12]

  • Procedure:

    • Acclimatize the SHRs (14-16 weeks old) to the restraining device and warming chamber (30-34°C) for 5-7 days prior to the experiment to minimize stress-induced fluctuations.[13]

    • On the day of measurement, place the rat in the restrainer.

    • Fit the tail cuff and pulse sensor over the rat's tail.

    • The system will automatically inflate and deflate the cuff, recording blood pressure via a volume pressure recording (VPR) sensor.[13]

    • Record at least 10-15 consecutive measurements and average them for a final reading.

    • Administer the indole alkaloid (e.g., orally by gavage) and measure blood pressure at various time points (e.g., 1, 2, 4, 8, and 24 hours post-administration).

2. Invasive Method (Radiotelemetry):

  • Suitability: Considered the gold standard for its accuracy and ability to provide continuous, long-term data from freely moving, unstressed animals.[12][14][15]

  • Procedure:

    • Surgically implant a telemetry transmitter with its catheter inserted into the carotid artery or abdominal aorta of the anesthetized rat.

    • Allow the animal to recover for 7-10 days post-surgery.

    • House the rat in a cage placed on a receiver plate, which wirelessly collects data (SBP, DBP, heart rate, activity).

    • After recording baseline data for 24-48 hours, administer the test compound.

    • Continuously monitor cardiovascular parameters to assess the magnitude and duration of the antihypertensive effect.

Data Presentation: In Vivo Antihypertensive Effect in SHRs
Treatment GroupDose (mg/kg, p.o.)Baseline SBP (mmHg)Max ΔSBP (mmHg)Time to Max Effect (h)
Vehicle -185 ± 5-3 ± 2-
Compound X 10188 ± 6-25 ± 44
Compound X 30186 ± 5-42 ± 54
Captopril 30184 ± 7-35 ± 4*6

*Data are mean ± SEM (n=8 per group); p.o. = oral administration; ΔSBP = change from baseline systolic blood pressure. p < 0.05 vs. Vehicle. Data are hypothetical examples based on typical results.[16][17]

Phase 3: Mechanism of Action (MOA) Elucidation

Understanding how an indole alkaloid lowers blood pressure is crucial for its development as a therapeutic agent. MOA studies typically return to ex vivo models where pharmacological inhibitors can be used to dissect specific signaling pathways.

Potential Signaling Pathways for Vasodilation

Many vasodilator compounds, including alkaloids, act through common signaling pathways in the vascular endothelium and smooth muscle.[18][19] Key pathways include the nitric oxide/cGMP system and the modulation of ion channels.[19]

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Indole Indole Alkaloid eNOS eNOS Indole->eNOS LArg L-Arginine NO NO LArg->NO eNOS sGC sGC NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Ca Ca²⁺ Influx (L-type channels) PKG->Ca Inhibition K K⁺ Efflux (K⁺ channels) PKG->K Activation Relax Vasodilation Indole2 Indole Alkaloid Indole2->Ca Direct Inhibition Indole2->K Direct Activation

Caption: Potential vasodilatory signaling pathways for indole alkaloids.
Protocol: Investigating the Role of Ion Channels

Objective: To determine if the vasodilator effect of an indole alkaloid is mediated by the opening of potassium (K⁺) channels or the blockade of calcium (Ca²⁺) channels.

Procedure: This protocol is an extension of the ex vivo aortic ring assay (Section 3.2).

  • Prepare and mount endothelium-denuded aortic rings as previously described. Denuded rings are used to focus on direct effects on the vascular smooth muscle.

  • Divide the rings into experimental groups. Pre-incubate each group for 20-30 minutes with one of the following specific ion channel blockers before contracting with PE:

    • To test K⁺ channel involvement:

      • Tetraethylammonium (TEA): Non-specific K⁺ channel blocker.[3]

      • Glibenclamide: ATP-sensitive K⁺ (KATP) channel blocker.[3]

      • 4-Aminopyridine (4-AP): Voltage-gated K⁺ (Kv) channel blocker.[3]

      • Barium Chloride (BaCl₂): Inwardly rectifying K⁺ (Kir) channel blocker.[3]

    • To test Ca²⁺ channel involvement:

      • Instead of pre-contracting with PE, induce contraction with a high concentration of KCl (e.g., 80 mM) which depolarizes the cell membrane and opens voltage-gated L-type Ca²⁺ channels. Assess the ability of the indole alkaloid to relax this contraction.

      • Alternatively, assess the ability of the indole alkaloid to inhibit contractions induced by the Ca²⁺ channel agonist Bay K8644.[3]

  • Generate a concentration-response curve for the indole alkaloid in the presence of each blocker.

Data Analysis:

  • A significant rightward shift of the concentration-response curve and a reduction in the maximal relaxation in the presence of a specific blocker indicates the involvement of that particular ion channel.[3][20]

Conclusion

This framework provides a comprehensive, multi-tiered approach for the preclinical evaluation of indole alkaloids as potential antihypertensive agents. By systematically progressing from broad ex vivo screening to targeted in vivo efficacy and mechanistic studies, researchers can efficiently identify and characterize novel drug candidates. The use of standardized protocols, appropriate animal models, and detailed mechanistic investigation is paramount to generating the robust data required for advancing a compound through the drug development pipeline. The diverse mechanisms of action observed for indole alkaloids, including ion channel modulation and enhancement of NO signaling, highlight their significant therapeutic potential in managing cardiovascular disease.[19][21]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 10-Hydroxydihydroperaksine Production in Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the yield of 10-Hydroxydihydroperaksine from hairy root cultures.

Frequently Asked Questions (FAQs)

Q1: What are hairy root cultures and why are they suitable for producing this compound?

A1: Hairy root cultures are generated by the genetic transformation of plant tissues with Agrobacterium rhizogenes. This process results in the formation of fast-growing, highly branched roots that are genetically stable and can be cultivated in hormone-free media.[1][2][3] Their high growth rate and stable production of secondary metabolites, such as terpenoid indole (B1671886) alkaloids (TIAs) like this compound, make them an excellent platform for reliable and scalable production.[4][5][6]

Q2: I am not getting any hairy root induction. What could be the problem?

A2: Several factors can affect the efficiency of hairy root induction. Common issues include the choice of explant material (leaves are often effective), the strain of Agrobacterium rhizogenes used, and the co-cultivation conditions.[1][4][7] Ensure that your explants are healthy and that the bacterial suspension is in its logarithmic growth phase.

Q3: My hairy root cultures are growing slowly. How can I improve biomass accumulation?

A3: Slow growth can be attributed to suboptimal culture medium composition or environmental conditions. The composition of the basal medium, such as Murashige and Skoog (MS) or Gamborg B5 (B5), can significantly impact growth.[8] Additionally, factors like the carbon source concentration, pH of the medium, and aeration in the culture vessel are critical for optimal biomass accumulation.[8]

Q4: The yield of this compound is low. What strategies can I employ to increase production?

A4: To enhance the yield of this compound, you can employ several strategies, including:

  • Elicitation: Treatment with elicitors like methyl jasmonate (MeJA) can trigger defense responses in the hairy roots, leading to a significant increase in the biosynthesis and accumulation of TIAs.[9][10][11]

  • Precursor Feeding: Supplying the culture medium with biosynthetic precursors of TIAs, such as tryptophan and tryptamine, can increase the metabolic flux towards the production of the desired compound.[12][13]

  • Medium Optimization: Systematically optimizing the components of the culture medium, including macronutrients, micronutrients, and vitamins, can enhance both biomass growth and secondary metabolite production.[14][15]

Q5: What is the general mechanism of action for elicitors like methyl jasmonate?

A5: Elicitors like methyl jasmonate are signaling molecules that mimic pathogen or herbivore attacks. Upon perception by the plant cells, they trigger a signal transduction cascade that activates transcription factors. These transcription factors then upregulate the expression of genes involved in secondary metabolite biosynthetic pathways, leading to increased production of compounds like this compound.[14][16][17][18]

Troubleshooting Guides

Issue 1: Low or No Hairy Root Induction
Possible Cause Troubleshooting Step
Inappropriate explant type or ageUse young, healthy leaf explants as they often show higher transformation efficiency.[1][4]
Ineffective A. rhizogenes strainTest different strains of A. rhizogenes to find one that is effective for your plant species.
Suboptimal co-cultivation conditionsOptimize the co-cultivation duration and temperature. A typical duration is 2-3 days.
Bacterial overgrowth after co-cultivationAfter co-cultivation, wash the explants thoroughly with a sterile antibiotic solution (e.g., cefotaxime) to eliminate residual bacteria.
Issue 2: Poor Hairy Root Growth
Possible Cause Troubleshooting Step
Suboptimal basal mediumExperiment with different basal media such as MS, B5, or Woody Plant Medium (WPM) to identify the best one for your culture.[1]
Inadequate carbon sourceOptimize the sucrose (B13894) concentration in the medium. Typically, concentrations between 3% and 4% are effective.[8]
Unfavorable medium pHAdjust the initial pH of the medium. A pH around 5.8 is generally optimal for many hairy root cultures.
Poor aerationEnsure adequate aeration by using larger flasks with a smaller volume of medium or by using a bioreactor with controlled aeration.
Issue 3: Low Yield of this compound
Possible Cause Troubleshooting Step
Ineffective elicitor concentration or exposure timePerform a dose-response and time-course experiment to determine the optimal concentration and duration of methyl jasmonate treatment.[9][10][11]
Suboptimal timing of elicitationApply the elicitor during the late exponential or early stationary phase of root growth for maximum effect.
Precursor toxicity or poor uptakeTest different concentrations of precursors and consider feeding them at different stages of the culture. Monitor for any signs of toxicity, such as browning of the roots.
Inefficient extraction and analysisEnsure your extraction protocol is efficient for TIAs and that your analytical method (e.g., HPLC, UPLC-MS) is properly calibrated and validated for the quantification of this compound.[19][20][21]

Quantitative Data on Yield Improvement Strategies

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Terpenoid Indole Alkaloid (TIA) Yield in Rhazya stricta Hairy Root Cultures
Elicitor ConcentrationExposure Time (days)Eburenine (% increase)Quebrachamine (% increase)Fluorocarpamine (% increase)Pleiocarpamine (% increase)Tubotaiwine (% increase)Tetrahydroalstonine (% increase)Ajmalicine (% increase)
100 µM7250300150200180400350
250 µM7400500200350250600550

Data adapted from studies on TIA production in Rhazya stricta hairy roots and represent approximate percentage increases over control cultures.[9][10][11]

Experimental Protocols

Protocol 1: Establishment of Hairy Root Cultures of Rhazya stricta
  • Explant Preparation: Sterilize seeds of Rhazya stricta and germinate them on a hormone-free MS medium. Use leaf explants from 3-4 week old sterile seedlings.

  • Agrobacterium rhizogenes Culture: Culture A. rhizogenes (e.g., strain LBA 9402) in a suitable liquid medium (e.g., YEB) overnight at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.

  • Infection: Wound the leaf explants and immerse them in the bacterial suspension for 15-20 minutes.

  • Co-cultivation: Place the infected explants on a solid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone) and incubate in the dark at 25°C for 2-3 days.[1][7]

  • Bacterial Elimination and Root Induction: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the bacteria. Subculture every 2 weeks until hairy roots emerge.

  • Establishment of Liquid Cultures: Once the hairy roots are well-established, transfer them to a liquid hormone-free medium for proliferation.

Protocol 2: Methyl Jasmonate (MeJA) Elicitation
  • Culture Preparation: Grow the established hairy root cultures in a liquid medium until they reach the late exponential growth phase.

  • Elicitor Preparation: Prepare a stock solution of MeJA in ethanol.

  • Elicitation: Add the MeJA stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 100 µM or 250 µM).

  • Incubation: Incubate the elicited cultures for a predetermined period (e.g., 7 days).[9][10]

  • Harvesting and Analysis: Harvest the hairy roots, dry them, and extract the alkaloids for quantification using HPLC or UPLC-MS.

Protocol 3: Precursor Feeding
  • Precursor Selection: The primary precursors for the biosynthesis of TIAs are tryptophan and tryptamine, which are derived from the shikimate pathway, and secologanin, which is derived from the terpenoid pathway.[5][13]

  • Precursor Preparation: Prepare sterile stock solutions of the selected precursors (e.g., tryptophan, tryptamine).

  • Feeding: Add the precursor stock solution to the hairy root cultures at the beginning of the culture period or during the exponential growth phase. Test a range of concentrations to determine the optimal level.

  • Incubation and Analysis: Continue the culture for the desired duration, then harvest the roots and analyze the content of this compound.

Visualizations

experimental_workflow cluster_establishment Hairy Root Establishment cluster_optimization Yield Optimization cluster_analysis Analysis explant Explant Preparation infection A. rhizogenes Infection explant->infection cocultivation Co-cultivation infection->cocultivation induction Hairy Root Induction cocultivation->induction elicitation Elicitation (MeJA) induction->elicitation precursor Precursor Feeding induction->precursor medium Medium Optimization induction->medium extraction Alkaloid Extraction elicitation->extraction precursor->extraction medium->extraction quantification Quantification (HPLC/UPLC-MS) extraction->quantification

Caption: Experimental workflow for improving this compound yield.

jasmonate_signaling MeJA Methyl Jasmonate (Elicitor) Receptor Receptor MeJA->Receptor 1. Perception Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade 2. Transduction TFs Transcription Factors (e.g., ORCA3) Signal_Cascade->TFs 3. Activation TIA_Genes TIA Biosynthetic Genes TFs->TIA_Genes 4. Upregulation TIA_Biosynthesis This compound Biosynthesis TIA_Genes->TIA_Biosynthesis 5. Increased Production

Caption: Jasmonate signaling pathway leading to TIA biosynthesis.

References

Technical Support Center: Separation of Co-eluting Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rauvolfia alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of these complex indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of Rauvolfia alkaloids in reversed-phase HPLC?

A1: The co-elution of Rauvolfia alkaloids is a frequent challenge due to their structural similarities. The primary reasons include:

  • Presence of Stereoisomers: Many Rauvolfia alkaloids, such as yohimbine (B192690) and its diastereomers (e.g., corynanthine (B1669447), α-yohimbine), have the same mass and similar physicochemical properties, making them difficult to separate on standard achiral stationary phases.[1][2]

  • Similar Polarity: Structurally related alkaloids, even if not isomers, can have very similar polarities, leading to close or overlapping retention times in reversed-phase systems.

  • Suboptimal Mobile Phase pH: Rauvolfia alkaloids are basic compounds containing ionizable nitrogen atoms. If the mobile phase pH is not adequately controlled, it can lead to poor peak shape and insufficient selectivity between closely related alkaloids. An unsuitable pH can exacerbate tailing, which in turn contributes to peak overlap.[3]

Q2: How does mobile phase pH affect the separation of Rauvolfia alkaloids?

A2: Mobile phase pH is a critical parameter for the successful separation of ionizable compounds like Rauvolfia alkaloids. Here's how it exerts its influence:

  • Analyte Ionization: At a pH below their pKa, the nitrogen atoms in the alkaloid structures will be protonated (positively charged). In their ionized form, they are more polar and will have shorter retention times in reversed-phase HPLC. Conversely, at a pH above their pKa, they will be in their neutral, less polar form and will be more strongly retained.

  • Stationary Phase Interactions: The pH also affects the surface of the silica-based stationary phase. At low pH (around 2-4), the acidic silanol (B1196071) groups on the silica (B1680970) surface are protonated (neutral), which minimizes secondary ionic interactions with the protonated basic alkaloids. This often leads to improved peak shape (less tailing).

  • Selectivity: By carefully adjusting the pH, you can subtly alter the ionization state and, therefore, the relative hydrophobicity of different alkaloids, which can significantly change the selectivity and improve the resolution between co-eluting peaks. For reproducible results, it is recommended to use a mobile phase pH that is at least one to two pH units away from the pKa of the alkaloids being separated.

Q3: What are some common mobile phase additives, and how do they help in separating co-eluting alkaloids?

A3: Mobile phase additives are often essential for achieving good peak shape and resolution for basic compounds like Rauvolfia alkaloids. Common additives include:

  • Buffers: Buffers such as phosphate (B84403) or acetate (B1210297) are used to maintain a constant and reproducible mobile phase pH, which is crucial for stable retention times and consistent selectivity.

  • Acids (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid (e.g., 0.05-0.1%) to the mobile phase helps to keep the alkaloids in their protonated form and suppresses the ionization of residual silanol groups on the stationary phase, leading to reduced peak tailing and improved peak shape.[1]

  • Competing Amines (e.g., Triethylamine (B128534) - TEA): While less common with modern high-purity silica columns, a small concentration of a competing amine can be added to the mobile phase. These amines interact with the active silanol sites on the stationary phase, effectively masking them from interacting with the alkaloid analytes, which can significantly reduce peak tailing.[4]

  • Chaotropic Salts (e.g., Hexafluorophosphate, Perchlorate): The addition of these salts can increase the retention, efficiency, and separation selectivity of the alkaloids. They work by a "salting-in" effect, which can enhance the interactions between the analytes and the stationary phase.[4][5]

Troubleshooting Guides

Issue 1: Poor Resolution Between Yohimbine and its Isomers (e.g., Corynanthine)

Symptoms:

  • A single broad peak where two or more isomers are expected.

  • Shoulders on the main yohimbine peak.

  • Inconsistent quantification of yohimbine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inadequate Mobile Phase Selectivity 1. Adjust Mobile Phase pH: A slight change in pH can alter the ionization and conformation of the isomers, potentially improving separation. For C18 columns, a mobile phase containing 0.1% (v/v) aqueous ammonium (B1175870) hydroxide (B78521) and 0.1% ammonium hydroxide in methanol (B129727) has been shown to be effective in separating corynanthine from yohimbine.
2. Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.
3. Optimize the Gradient: If using a gradient, try a shallower gradient over the elution window of the isomers. This increases the time for the stationary phase to differentiate between them.
Insufficient Column Efficiency 1. Switch to a UHPLC System: If available, using a UHPLC system with a sub-2 µm particle size column can provide the necessary efficiency to resolve these closely eluting isomers. A UHPLC method using a C18 column with a mobile phase of water and acetonitrile, both containing 0.05% formic acid, has been shown to separate yohimbine and corynanthine.[1]
2. Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
Inappropriate Stationary Phase 1. Consider a Different Stationary Phase: If a standard C18 column is not providing resolution, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions).
Chiral Nature of Isomers 1. Use a Chiral Stationary Phase (CSP): For separating enantiomers, a chiral column is necessary. Polysaccharide-based CSPs are often a good starting point for screening. The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), often with a basic additive like diethylamine (B46881) for basic compounds.[6]
Issue 2: Peak Tailing of Ajmaline and/or Serpentine

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Secondary Interactions with Silanol Groups 1. Lower the Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic or acetic acid. This will suppress the ionization of the silanol groups on the stationary phase, reducing their interaction with the protonated alkaloids.
2. Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.
3. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where the majority of the residual silanol groups have been chemically deactivated.
Column Overload 1. Dilute the Sample: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, the original sample was too concentrated.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants. Disconnect the column from the detector during this process.
2. Replace the Column: If washing does not improve the peak shape, the column may be permanently damaged and require replacement.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from published methods for the separation of Rauvolfia alkaloids. Note that retention times can vary between systems.

Table 1: UHPLC Separation of Seven Rauvolfia Alkaloids [1]

AlkaloidRetention Time (min)
Ajmaline2.68
Yohimbine3.42
Corynanthine3.53
Ajmalicine4.65
Serpentine5.21
Serpentinine5.43
Reserpine7.34
Method Details: C18 column; Mobile Phase A: Water with 0.05% formic acid, Mobile Phase B: Acetonitrile with 0.05% formic acid; Gradient elution; Flow Rate: 0.2 mL/min.

Table 2: HPLC Method Validation Data for Key Alkaloids [7]

AlkaloidLinearity Range (µg/mL)Recovery (%)LOD (µg/mL)LOQ (µg/mL)
Ajmaline1-2098.27619
Ajmalicine1-2097.03412
Reserpine1-2098.38823
Method Details: RP-18e column; Mobile Phase A: 0.01 M Phosphate buffer (pH 3.5) with 0.5% acetic acid, Mobile Phase B: Acetonitrile; Gradient elution; Flow Rate: 1.0 mL/min.

Experimental Protocols

Protocol 1: General UHPLC Method for Simultaneous Analysis of Seven Rauvolfia Alkaloids

This protocol is adapted from a method developed for the simultaneous analysis of ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine.[1]

1. Instrumentation and Column:

  • UHPLC system with a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.05% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.05% (v/v) formic acid in HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-4 min: 10-50% B

    • 4-6 min: 50-80% B

    • 6-8 min: 80% B

    • Followed by a re-equilibration step at initial conditions.

4. Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol).

  • Evaporate the solvent and redissolve the residue in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Screening of Basic Enantiomers

This protocol provides a general strategy for developing a chiral separation method for a basic alkaloid like yohimbine, adapted from generic chiral method development strategies.[6]

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

2. Mobile Phase Preparation:

  • Mobile Phase A (Screening): 90:10 (v/v) n-hexane / 2-propanol with 0.1% (v/v) diethylamine (DEA).

  • Mobile Phase B (Screening): 90:10 (v/v) n-hexane / ethanol with 0.1% (v/v) diethylamine (DEA).

  • Filter and degas all mobile phases.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm (or the λmax of the specific alkaloid).

  • Run Type: Isocratic.

4. Method Development and Optimization:

  • Screen the analyte on both columns with both mobile phases to find the best initial separation.

  • If separation is observed, optimize the resolution by adjusting the ratio of hexane (B92381) to alcohol. Increasing the alcohol content will generally decrease retention time.

  • The concentration of the basic additive (DEA) can also be optimized to improve peak shape.

Visualizations

TroubleshootingWorkflow start Co-elution or Poor Peak Shape Observed check_isomers Are the co-eluting compounds isomers? start->check_isomers check_tailing Is peak tailing the primary issue? check_isomers->check_tailing No chiral_hplc Use Chiral Stationary Phase (CSP) check_isomers->chiral_hplc Yes optimize_achiral Optimize Achiral Method check_tailing->optimize_achiral No adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_tailing->adjust_ph Yes optimize_mp Optimize Mobile Phase optimize_achiral->optimize_mp add_modifier Add Competing Amine (e.g., TEA) adjust_ph->add_modifier check_overload Check for Column Overload (Dilute Sample) add_modifier->check_overload change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_mp->change_solvent adjust_gradient Adjust Gradient Slope change_solvent->adjust_gradient

Troubleshooting workflow for co-eluting Rauvolfia alkaloids.

LogicalRelationships cluster_params Chromatographic Parameters cluster_mp_factors Mobile Phase Factors cluster_sp_factors Stationary Phase Factors cluster_outcomes Separation Outcomes mobile_phase Mobile Phase ph pH mobile_phase->ph organic_modifier Organic Modifier (ACN, MeOH) mobile_phase->organic_modifier additives Additives (Acid, Buffer, Amine) mobile_phase->additives stationary_phase Stationary Phase chemistry Chemistry (C18, Phenyl, Chiral) stationary_phase->chemistry particle_size Particle Size (e.g., <2 µm for UHPLC) stationary_phase->particle_size temperature Temperature resolution Resolution (Rs) temperature->resolution retention_time Retention Time (tR) temperature->retention_time ph->resolution peak_shape Peak Shape ph->peak_shape ph->retention_time organic_modifier->resolution organic_modifier->retention_time additives->resolution additives->peak_shape chemistry->resolution chemistry->peak_shape particle_size->resolution

References

Technical Support Center: HPLC Analysis of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing during the HPLC analysis of 10-Hydroxydihydroperaksine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the analysis of this compound?

A1: Peak tailing is a chromatographic distortion where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2] For quantitative analysis of this compound, a natural alkaloid, peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and lower sensitivity, compromising the accuracy and reliability of the results.[2][][]

Q2: What are the primary causes of peak tailing when analyzing an alkaloid like this compound?

A2: As a basic compound, this compound is particularly susceptible to peak tailing.[2][5] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[6][7]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimized, it can increase the ionization of silanol groups, enhancing their interaction with the protonated alkaloid.[1][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[7][8]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8][9]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[1][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor. At a low pH (typically below 3), the acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH), making them neutral.[10] This minimizes the unwanted ionic interaction with the positively charged this compound molecule, leading to more symmetrical peaks.[5] Conversely, at mid-range pH levels (pH > 3), silanol groups become deprotonated and negatively charged (SiO-), strongly interacting with the basic analyte and causing significant tailing.[1][6]

Q4: What is considered an acceptable peak tailing factor (Tf)?

A4: The tailing factor (Tf), also known as the USP tailing factor, is a measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most analytical methods, a tailing factor between 0.9 and 1.2 is considered good. A value greater than 1.5 indicates significant tailing that should be addressed, and values exceeding 2.0 are generally unacceptable for quantitative analysis.[11]

Systematic Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving peak tailing. Start with initial checks before proceeding to method optimization.

G start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks a_all_peaks_yes Likely a systemic issue: - Column frit blockage - Extra-column volume - Column void q_all_peaks->a_all_peaks_yes Yes q_overload Is peak shape better at lower concentration? q_all_peaks->q_overload No, only analyte a_overload_yes Column Overload. Reduce sample concentration or injection volume. q_overload->a_overload_yes Yes a_overload_no Secondary chemical interactions are the likely cause. q_overload->a_overload_no No optimize_ph Adjust Mobile Phase pH (Target pH 2.5-3.0) a_overload_no->optimize_ph q_ph_fixed Is tailing resolved? optimize_ph->q_ph_fixed use_additive Add Mobile Phase Modifier (e.g., 0.1% TEA or Formic Acid) q_ph_fixed->use_additive No resolved Problem Resolved q_ph_fixed->resolved Yes q_additive_fixed Is tailing resolved? use_additive->q_additive_fixed change_column Use a Modern Column (End-capped, Polar-Embedded, or Hybrid) q_additive_fixed->change_column No q_additive_fixed->resolved Yes change_column->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Phase 1: Initial Checks & Diagnosis

Q: Are all peaks in the chromatogram tailing, or only the this compound peak?

A: If all peaks are tailing, the issue is likely mechanical or related to the column hardware.[9] Common causes include a partially blocked column inlet frit, the formation of a void at the column inlet, or significant extra-column volume.[7][9] If only the this compound peak (and other basic compounds) are tailing, the problem is chemical in nature and related to secondary interactions.

Q: Have you checked for column overload?

A: Column overload is a common cause of peak distortion for basic analytes.[2][12] To check for this, prepare and inject a series of sample dilutions (e.g., 1:10 and 1:100). If the peak shape becomes more symmetrical with decreasing concentration, you are overloading the column.[2] The solution is to reduce the sample concentration or the injection volume.

Phase 2: Method Optimization

G cluster_0 High pH (>4) cluster_1 Low pH (<3) or End-Capped Column silanol_ionized Ionized Silanol (SiO-) on Stationary Phase interaction Strong Ionic Interaction (Secondary Retention) silanol_ionized->interaction alkaloid_protonated Protonated Alkaloid (Analyte+) alkaloid_protonated->interaction tailing Peak Tailing interaction->tailing silanol_protonated Protonated Silanol (SiOH) or Shielded Silanol no_interaction Minimized Interaction (Primary Retention) silanol_protonated->no_interaction alkaloid_protonated_2 Protonated Alkaloid (Analyte+) alkaloid_protonated_2->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Chemical interactions causing peak tailing and potential solutions.

Q: How can I optimize the mobile phase to reduce tailing?

A: The most effective strategy is to adjust the mobile phase pH.

  • Lower the pH: By lowering the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid, you can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[10]

  • Add a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can also be effective.[13] TEA acts as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, masking them from the analyte.

Q: What type of HPLC column is best for analyzing this compound?

A: While standard C18 columns can be used, modern columns offer superior performance for basic compounds.

  • End-Capped Columns: These columns have been chemically treated to reduce the number of accessible free silanol groups, leading to significantly improved peak shapes for basic analytes.[1][10]

  • Polar-Embedded or Charged Surface Columns: These newer generation columns have stationary phases that are designed to shield silanols or repel basic compounds from the silica surface, further preventing tailing interactions.[1][11]

  • Hybrid Silica Columns: Columns based on organo-silica hybrid particles have a lower concentration of surface silanols and offer improved pH stability, making them an excellent choice.[14]

Q: Could my sample solvent be causing the peak tailing?

A: Yes. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a highly aqueous mobile phase), it can cause peak distortion, including tailing or fronting.[8][11] Ideally, the sample should be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[8]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Compounds

Mobile Phase pHSilanol Group StateAnalyte InteractionExpected Peak Shape
< 3.0Protonated (Neutral)MinimalSymmetrical
3.0 - 7.0Partially to Fully Ionized (Negative)StrongSignificant Tailing
> 7.0Fully Ionized (Negative)Very StrongSevere Tailing*
Note: Operation at high pH requires a pH-stable column to prevent dissolution of the silica stationary phase.[14]

Table 2: Common Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid (FA)0.1% (v/v)Lowers mobile phase pH, protonating silanols.LC-MS compatible methods.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Strong ion-pairing agent and lowers pH.UV detection; can cause ion suppression in MS.
Triethylamine (TEA)0.1% - 0.5% (v/v)Acts as a competing base, blocking active silanol sites.UV detection at mid-range pH.
Ammonium Formate/Acetate10-20 mMActs as a buffer to control pH and can mask silanols.LC-MS compatible pH control.

Experimental Protocols

Protocol 1: Column Overload Assessment

Objective: To determine if excessive sample concentration is the cause of peak tailing.

Procedure:

  • Prepare the stock solution of this compound at the concentration currently being used.

  • Create a series of dilutions from the stock solution: 1:5, 1:10, and 1:50, using the mobile phase as the diluent.

  • Inject the original stock solution and record the chromatogram, noting the tailing factor.

  • Sequentially inject each dilution, starting with the most dilute sample.

  • Compare the peak shape and tailing factor across the different concentrations. A marked improvement in symmetry at lower concentrations confirms column overload.[2]

Protocol 2: Column Washing Procedure (for Reversed-Phase C18 Columns)

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Important: Disconnect the column from the detector before flushing with strong organic solvents to prevent contamination.[5]

Procedure:

  • Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 20 column volumes of 100% HPLC-grade water.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush again with 20 column volumes of 100% Isopropanol.

  • Re-equilibrate the column with the initial mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable.

  • Reconnect the detector and inject a standard to assess performance. If tailing persists, the column may be permanently damaged.[5]

References

Technical Support Center: Storage and Handling of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 10-Hydroxydihydroperaksine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the general stability of indole (B1671886) alkaloids, the primary factors contributing to the degradation of this compound are likely exposure to light (photolysis), oxygen (oxidation), high temperatures, and non-optimal pH conditions (acidic or alkaline hydrolysis).[1][2] It is crucial to control these environmental factors to maintain the compound's integrity.

Q2: What are the visual indicators of this compound degradation?

A2: Visual indicators of degradation can include a change in the color or physical appearance of the compound, such as the powder turning from white or off-white to a yellowish or brownish hue. For solutions, the appearance of precipitates or a change in color can also signify degradation. However, significant degradation can occur without any visible changes, necessitating analytical testing.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C). For long-term storage, temperatures of -20 °C or lower may be necessary.[3] Solutions should be freshly prepared. If storage of solutions is unavoidable, they should be protected from light and stored at low temperatures for a minimal duration.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC).[2][4][5] These methods can separate the intact compound from its degradation products, allowing for quantification of its purity over time.

Q5: What should I do if I suspect my sample of this compound has degraded?

A5: If you suspect degradation, it is crucial to re-analyze the sample using a validated stability-indicating method like HPLC to determine the purity and identify any degradation products.[5] Do not use a degraded sample in experiments where purity is critical, as it can lead to inaccurate and unreliable results.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting potential degradation issues with this compound.

Issue 1: Unexpected Experimental Results or Loss of Potency

If you observe a decrease in the expected biological activity or inconsistent analytical results, consider the possibility of compound degradation.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Check the storage history for any temperature excursions or prolonged exposure to ambient conditions.[6]

  • Analytical Re-evaluation:

    • Re-run a purity analysis using a validated HPLC method.

    • Compare the chromatogram of the suspect sample with a reference standard or a previously analyzed, non-degraded sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Forced Degradation Study:

    • To understand the degradation profile, you can perform a forced degradation study by subjecting a small amount of the compound to stress conditions (e.g., acid, base, peroxide, heat, light).[7][8] This can help in identifying the potential degradation products you might be observing in your stored sample.

Issue 2: Visible Changes in the Compound

If you notice a change in the color or physical state of your this compound sample.

Troubleshooting Steps:

  • Isolate the Sample: Immediately quarantine the affected vial to prevent its accidental use.

  • Document the Changes: Record the observed changes in color, texture, or solubility.

  • Perform Analytical Testing: Analyze the sample using HPLC or LC-MS to identify and quantify the degradation products. Mass spectrometry (MS) can help in elucidating the structure of the degradants.[5][9]

  • Review Handling Procedures: Evaluate your laboratory's procedures for handling the compound. Ensure that it is not being unnecessarily exposed to light or air during weighing and preparation of solutions.

Quantitative Data Summary

The following table summarizes the typical stability of indole alkaloids under various stress conditions, which can serve as a general guideline for this compound. The actual degradation percentages will be specific to the molecule.

Stress ConditionTypical Recovery of Parent Compound (%)Common Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) 60 - 80%Hydrolyzed derivatives
Alkaline Hydrolysis (e.g., 0.1 M NaOH) 50 - 70%Hydrolyzed and rearranged products
Oxidative (e.g., 3% H₂O₂) 65 - 85%N-oxides, hydroxylated derivatives
Thermal (e.g., 80°C) 90 - 99% (dry heat)Isomers, epimers
Photolytic (UV or direct sunlight) 40 - 60%Photodegradation products

Note: These are generalized values for indole alkaloids. Specific stability data for this compound needs to be generated experimentally.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm or 280 nm for indole alkaloids).[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes how to conduct a forced degradation study to understand the degradation pathways of this compound.[8]

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (Acid Hydrolysis)

    • 0.1 M Sodium Hydroxide (Alkaline Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidation)

    • Methanol (for thermal and photolytic stress)

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at 60°C for 24 hours.

    • Oxidation: Incubate the solution at room temperature for 24 hours.

    • Thermal Stress: Incubate the methanolic solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the methanolic solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 1.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Degradation_Pathway This compound This compound N-oxide_derivative N-oxide_derivative This compound->N-oxide_derivative O₂ Hydrolyzed_product Hydrolyzed_product This compound->Hydrolyzed_product H⁺/OH⁻ Photodegradant Photodegradant This compound->Photodegradant hv Oxidation Oxidation Oxidation->this compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->this compound Photolysis Photolysis Photolysis->this compound Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Outcome Suspected_Degradation Suspected Degradation (e.g., loss of activity, color change) Check_Storage Verify Storage Conditions (Temp, Light, Seal) Suspected_Degradation->Check_Storage Visual_Inspection Visual Inspection (Color, Precipitate) Suspected_Degradation->Visual_Inspection HPLC_Analysis Perform Stability-Indicating HPLC Analysis Check_Storage->HPLC_Analysis Visual_Inspection->HPLC_Analysis Compare_to_Standard Compare to Reference Standard HPLC_Analysis->Compare_to_Standard Degradation_Confirmed Degradation Confirmed Compare_to_Standard->Degradation_Confirmed New peaks / Decreased main peak No_Degradation No Significant Degradation Compare_to_Standard->No_Degradation Purity within spec.

References

Technical Support Center: Optimizing MS Fragmentation for 10-Hydroxydihydroperaksine Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 10-Hydroxydihydroperaksine using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?

A1: this compound has a molecular formula of C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol . In positive ion electrospray ionization (ESI) mode, the expected protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 329.4.

Q2: What are the common adducts observed for alkaloid analysis in ESI-MS?

A2: Besides the protonated molecule ([M+H]⁺), alkaloids can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). The formation of these adducts is common and can be influenced by the sample matrix, solvent purity, and mobile phase additives. It is crucial to correctly identify the precursor ion to avoid misinterpretation of the fragmentation data.

Q3: What are the general fragmentation patterns expected for indole (B1671886) alkaloids similar to this compound?

A3: Indole alkaloids, such as those from the Rauvolfia genus, often undergo characteristic fragmentation in MS/MS analysis. Common fragmentation pathways include retro-Diels-Alder (RDA) reactions in the C-ring, as well as neutral losses of small molecules like water (H₂O), methanol (B129727) (CH₃OH), or parts of side chains. The complex polycyclic structure of this compound suggests that multiple bond cleavages are possible, leading to a rich fragmentation spectrum.

Q4: How can I optimize collision energy for the fragmentation of this compound?

A4: Collision energy is a critical parameter for obtaining informative MS/MS spectra. It is recommended to perform a collision energy ramping experiment. This involves infusing a standard solution of the analyte and acquiring MS/MS spectra at varying collision energies. The optimal collision energy will be the one that produces a good balance of precursor ion depletion and the formation of a rich pattern of fragment ions. For complex alkaloids, a stepped collision energy approach might also be beneficial to capture a wider range of fragments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the MS analysis of this compound.

Issue 1: Poor or No Signal for this compound

Question: I am not observing the expected [M+H]⁺ ion for this compound, or the signal intensity is very low. What should I check?

Answer:

Possible Cause Troubleshooting Step
Sample Degradation Prepare a fresh sample solution. Alkaloids can be sensitive to light and temperature.
Incorrect MS Polarity Ensure the mass spectrometer is operating in positive ion mode.
Ion Suppression The presence of co-eluting matrix components can suppress the ionization of the target analyte. To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup, optimize chromatographic separation, or dilute the sample.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. Start with typical values for similar compounds and optimize for maximum signal intensity.
In-source Fragmentation If the ion source conditions are too harsh, the molecule may fragment before entering the mass analyzer. Reduce the source temperature or fragmentor voltage.
Issue 2: Non-reproducible Fragmentation Pattern

Question: The MS/MS spectrum of my analyte is inconsistent between runs. Why is this happening?

Answer:

Possible Cause Troubleshooting Step
Fluctuating Collision Energy Ensure that the collision energy is set consistently in your acquisition method.
Unstable Precursor Ion Selection Verify that the isolation window for the precursor ion ([M+H]⁺ at m/z 329.4) is appropriate. A window that is too wide may include interfering ions, while a window that is too narrow can lead to an unstable ion beam.
Matrix Effects Co-eluting compounds can influence fragmentation pathways. Improve chromatographic separation to ensure the analyte elutes in a clean region of the chromatogram.
Instrument Instability Perform a system suitability test and calibrate the mass spectrometer to ensure it is performing within specifications.
Issue 3: Unexpected Peaks in the Mass Spectrum

Question: I am observing peaks in my mass spectrum that do not correspond to the expected precursor ion or its fragments. What could be the source of these peaks?

Answer:

Possible Cause Troubleshooting Step
Contamination Contamination can originate from solvents, glassware, the LC system, or the sample itself. Run a blank injection to identify the source of contamination.
Adduct Formation As mentioned in the FAQs, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations are common. Calculate the expected m/z values for these adducts to confirm their presence.
Isomers The sample may contain isomers of this compound which have the same mass but may exhibit different fragmentation patterns. Good chromatographic separation is key to distinguishing between isomers.
In-source Reactions In some cases, reactions can occur in the ion source, leading to unexpected ions. Adjusting source parameters may help to minimize these reactions.

Predicted MS/MS Fragmentation of this compound

Due to the lack of publicly available experimental MS/MS data for this compound, the following table presents predicted fragmentation patterns based on its structure and the known fragmentation of similar indole alkaloids like yohimbine (B192690) and ajmaline. The precursor ion is assumed to be the protonated molecule [M+H]⁺ at m/z 329.4.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Plausible Structural Origin of Fragmentation
311.4H₂O (18.0)Loss of one of the hydroxyl groups.
298.4CH₂O (30.0)Loss of a hydroxymethyl group.
293.4H₂O + H₂O (36.0)Sequential loss of two hydroxyl groups.
283.4C₂H₄O₂ (60.0)Cleavage involving the hydroxymethyl groups.
269.4C₂H₆O₂ (62.0)Further fragmentation after initial losses.
255.4C₃H₈O₂ (76.0)Ring cleavage reactions.
184.1-Fragment corresponding to the indole-containing part of the molecule after cleavage of the polycyclic system.
144.1-Characteristic fragment of the yohimbine-type indole core.

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Optimizing Collision Energy for MS/MS

Objective: To determine the optimal collision energy for generating a characteristic and reproducible fragmentation pattern for this compound.

Methodology:

  • Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive ion mode and select the protonated molecule ([M+H]⁺ at m/z 329.4) as the precursor ion for MS/MS.

  • Create an experiment that ramps the collision energy over a range of values (e.g., from 5 eV to 60 eV in steps of 5 eV).

  • Acquire MS/MS spectra at each collision energy step.

  • Analyze the resulting data to identify the collision energy that provides the best balance between the intensity of the precursor ion and the formation of a rich and informative set of fragment ions. This is often referred to as the "breakdown curve".

  • For routine analysis, you may choose a single optimal collision energy or a stepped collision energy approach (e.g., using 2-3 different collision energies) to capture a wider range of fragments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix or Standard Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography Separation Concentration->LC MS1 MS Scan (Precursor Ion Selection) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Processing Chromatogram & Spectrum Processing MS2->Processing Identification Fragment Matching & Identification Processing->Identification

Caption: Experimental workflow for this compound identification.

troubleshooting_logic Start Problem Encountered CheckSignal Is there a signal for the analyte? Start->CheckSignal CheckReproducibility Is the fragmentation pattern reproducible? CheckSignal->CheckReproducibility Yes NoSignal Troubleshoot: - Sample Degradation - Ion Suppression - Source Parameters CheckSignal->NoSignal No CheckPurity Are there unexpected peaks? CheckReproducibility->CheckPurity Yes InconsistentSignal Troubleshoot: - Collision Energy - Precursor Selection - Matrix Effects CheckReproducibility->InconsistentSignal No ExtraPeaks Troubleshoot: - Contamination - Adducts - Isomers CheckPurity->ExtraPeaks Yes Resolved Problem Resolved CheckPurity->Resolved No NoSignal->Resolved InconsistentSignal->Resolved ExtraPeaks->Resolved

Caption: Troubleshooting logic for MS analysis of this compound.

Technical Support Center: Troubleshooting Low Bioactivity in Purified Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or no bioactivity with their purified natural products. This guide provides a structured approach to troubleshooting, presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My purified natural product shows significantly lower bioactivity compared to the crude extract. What are the possible reasons?

This is a common observation in natural product research. Several factors can contribute to this discrepancy:

  • Synergistic Effects: The initial high activity of the crude extract may not be due to a single compound but rather the synergistic or additive effects of multiple compounds.[1] The purification process isolates one compound, thereby losing this synergistic bioactivity.

  • Compound Degradation: The active compound might be unstable and degrade during the extraction, fractionation, or purification processes.[2][3] Factors like temperature, pH, light exposure, and oxidation can all contribute to degradation.[3][4]

  • Loss of a Co-factor: The bioactivity of your compound of interest may depend on the presence of another "co-partner" molecule that is lost during purification.[1]

  • Concentration Effects: It's possible the active compound is present at a very high concentration in the crude extract, and the purified form is being tested at a concentration that is too low to elicit a response. Conversely, some compounds may exhibit a narrow window of activity, and the concentration tested is outside this range.[2]

Q2: I've confirmed my compound's structure and purity, but it still shows no bioactivity. What should I investigate next?

If you are confident about the identity and purity of your compound, the issue may lie with the compound's properties in the assay environment or the assay itself.

  • Poor Solubility: Many natural products are hydrophobic and have low solubility in aqueous assay buffers.[2][4][5][6] If the compound precipitates out of solution, its effective concentration is drastically reduced, leading to false-negative results.[2]

  • Compound Aggregation: Some organic molecules can form large colloidal aggregates in solution, which can sequester and inhibit enzymes or interfere with other assay components, leading to spurious results.[7][8]

  • Inappropriate Assay Selection: The chosen bioassay might be too specific. A negative result in a highly specific target-based assay doesn't rule out activity; the compound might act through a different mechanism.[2]

  • Assay Interference: Constituents of natural product extracts can interfere with assay readouts. For example, colored or fluorescent compounds can interfere with colorimetric or fluorescence-based assays, leading to either false positives or false negatives.[8][9]

Q3: How can I determine if compound purity is the source of my low bioactivity results?

  • Orthogonal Purity Assessment: Do not rely on a single method for purity assessment. Use orthogonal techniques like quantitative NMR (qNMR) in addition to HPLC.[10][11] Different methods have different sensitivities to various types of impurities.[10]

  • Re-purification and Re-testing: If there is any doubt, re-purify a small amount of your compound using a different chromatographic method and re-test its bioactivity.

  • Impurity Profiling: Scaling up a synthesis or purification can alter the impurity profile of your compound, which can impact bioactivity and complicate clinical trials.[12]

Q4: My bioactivity results are not reproducible. What are the common causes of this variability?

Lack of reproducibility can be frustrating. Here are some common culprits:

  • Compound Instability: The compound may be degrading under storage or assay conditions.[2] It's crucial to re-test with a fresh sample and investigate the compound's stability.[2]

  • Inconsistent Experimental Conditions: Minor variations in assay conditions (e.g., temperature, pH, incubation time) can significantly impact results.[2]

  • Batch-to-Batch Variability: If you are working with different batches of the purified compound, there may be inconsistencies in purity or the presence of different impurities.[13]

  • Random and Systematic Errors: Be mindful of both random (unpredictable fluctuations) and systematic (consistent, reproducible) errors in your experimental setup.[14][15] This can include everything from instrument calibration to operator-dependent variations.[14][16]

Troubleshooting Guides

Guide 1: Investigating Compound-Related Issues

This guide provides a systematic approach to troubleshooting issues related to the purified natural product itself.

Troubleshooting Workflow for Compound-Related Issues

cluster_B Verification cluster_C Stability Assessment cluster_D Solubility Evaluation cluster_E Aggregation Check A Low or No Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B C Step 2: Assess Compound Stability B->C Purity & Identity Confirmed B_1 NMR, MS Analysis B->B_1 B_2 Orthogonal Purity Check (e.g., qNMR, HPLC-UV/ELSD) B->B_2 D Step 3: Evaluate Compound Solubility C->D Compound is Stable C_1 Test Fresh vs. Aged Sample C->C_1 C_2 Analyze for Degradation Products (LC-MS) C->C_2 E Step 4: Consider Compound Aggregation D->E Compound is Soluble D_1 Visual Inspection for Precipitation D->D_1 D_2 Test Different Solubilizing Agents (e.g., DMSO, PEG) D->D_2 F Potential Compound-Related Issue Identified E->F Aggregation is a Possibility E_1 Include Detergent (e.g., Triton X-100) in Assay E->E_1

Caption: A stepwise workflow for troubleshooting compound-related issues.

Table 1: Summary of Compound-Related Problems and Solutions

Problem Possible Cause Recommended Action
Low Purity Inefficient purificationRe-purify using an orthogonal chromatographic method. Assess purity with multiple techniques (e.g., HPLC, qNMR).[10][11]
Compound Degradation Instability due to heat, light, pH, or oxidationTest a freshly prepared sample. Investigate stability under assay and storage conditions using LC-MS.[2][3]
Poor Solubility Hydrophobic nature of the compoundVisually inspect for precipitation. Try different solubilizing agents or pre-incubation steps.[2][6]
Compound Aggregation Formation of colloidal aggregatesInclude a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[2][8]
Guide 2: Deconstructing Assay-Related Problems

If the compound itself is not the issue, the problem may lie within the experimental assay.

Logical Flow for Diagnosing Assay Issues

cluster_B_details Assay Selection cluster_C_details Condition Optimization cluster_D_details Interference Checks A Compound Verified, Still Low Bioactivity B Is the Assay Choice Appropriate? A->B C Are Assay Conditions Optimal? B->C Yes E Potential Assay-Related Issue Identified B->E No, consider phenotype-based assay B_1 Target-based vs. Phenotype-based B->B_1 D Is there Assay Interference? C->D Yes C->E No, optimize pH, temp, etc. C_1 pH, Temperature, Incubation Time C->C_1 D->E Yes, identify and mitigate D_1 Run counter-screen (e.g., luminescence vs. fluorescence) D->D_1 D_2 Cytotoxicity assay in parallel D->D_2

Caption: A decision tree for troubleshooting assay-related problems.

Table 2: Common Assay Problems and Corrective Actions

Problem Possible Cause Recommended Action
False Negatives Inappropriate assay choice (too specific)Use a broader, phenotype-based assay for initial screening.[2]
Suboptimal assay conditionsOptimize assay parameters such as pH, temperature, and incubation time.[2]
Narrow activity window of the compoundTest the compound over a wide range of concentrations.[2]
Assay Interference Fluorescence quenching or enhancementPerform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[2][9]
Non-specific activity due to cytotoxicityRun a cytotoxicity assay in parallel with the primary screen.[2][17]
Pan-Assay Interference Compounds (PAINS)Check the compound's structure against known PAINS databases and perform orthogonal assays to confirm activity.[2][7]

Experimental Protocols

Protocol 1: Assessment of Compound Solubility in Assay Buffer

Objective: To visually and quantitatively assess the solubility of the purified natural product under the conditions of the bioassay.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the purified compound in an appropriate organic solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in the assay buffer to achieve the final desired test concentrations.

  • Visual Inspection: After a pre-incubation period that mimics the assay conditions (time and temperature), visually inspect each dilution for any signs of precipitation or cloudiness. This can be done against a dark background for better contrast.

  • Microscopic Examination (Optional): For a more sensitive assessment, place a small aliquot of the test solution on a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Quantitative Assessment (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS. A significant decrease in the supernatant concentration compared to the nominal concentration indicates precipitation.

Protocol 2: Counter-Screening for Assay Interference

Objective: To determine if the observed bioactivity (or lack thereof) is an artifact of the compound interfering with the assay's detection method.

Methodology:

  • Primary Assay: Run the primary bioassay as usual to obtain the initial activity data.

  • Selection of Counter-Screen: Choose a counter-screen that uses a different detection technology. For example, if the primary assay is fluorescence-based, a suitable counter-screen might employ luminescence, absorbance, or a radiometric endpoint.[2][9]

  • Execution of Counter-Screen: Test the purified natural product in the counter-screen under conditions that are as similar as possible to the primary assay, excluding the specific target of interest. The goal is to see if the compound itself affects the readout in the absence of the biological target.

  • Data Analysis: Compare the results from the primary assay and the counter-screen.

    • True Hit: Activity is observed in the primary assay but not in the counter-screen.

    • False Positive (Interference): Activity is observed in both the primary assay and the counter-screen.

    • False Negative (Quenching): If the primary assay shows no activity, but the compound is known to interfere with the detection method (e.g., a colored compound in an absorbance assay), this suggests potential quenching of the signal.

By systematically working through these troubleshooting guides and employing the suggested experimental protocols, researchers can more effectively identify the root cause of low bioactivity results and gain confidence in their experimental findings.

References

dealing with poor solubility of 10-Hydroxydihydroperaksine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 10-Hydroxydihydroperaksine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and formulation of this compound in aqueous media.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The compound has very low intrinsic aqueous solubility. The buffer pH may not be optimal for this weakly basic compound (pKa ≈ 10.25).- Adjust the pH of the aqueous buffer to be at least 2 pH units below the pKa (i.e., pH < 8.25) to promote the formation of the more soluble protonated form. - Consider preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer, but be mindful of the final DMSO concentration.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment.- Visually inspect for any precipitation in your assay wells. - Implement a solubility enhancement technique such as using co-solvents, cyclodextrin (B1172386) complexation, or preparing a nanosuspension to ensure the compound remains in solution.
Difficulty preparing a stock solution at the desired concentration. The desired concentration exceeds the solubility limit of the chosen solvent.- While this compound is soluble in several organic solvents, there are limits. If a higher concentration is needed, consider gentle heating or sonication to aid dissolution in solvents like DMSO or ethanol. Always check for compound stability under these conditions.
Low bioavailability in in-vivo studies. Poor dissolution of the compound in the gastrointestinal tract, limiting its absorption.- Employ formulation strategies to enhance dissolution rate, such as micronization to increase surface area or the use of solid dispersions with a hydrophilic carrier.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of this compound is approximately 10.25. This indicates that it is a weakly basic compound. The pKa is a critical parameter for solubility enhancement, as the compound's ionization state, and therefore its solubility in aqueous media, is pH-dependent. Below its pKa, the molecule will be protonated and generally more soluble.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to improve the aqueous solubility of this compound. These include:

  • pH Adjustment: Lowering the pH of the aqueous medium to below 8.25 will increase the proportion of the more soluble, protonated form of the molecule.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can increase solubility.

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanosuspension preparation increase the surface area of the drug, leading to faster dissolution.

Q4: What is a suitable starting point for developing a formulation for in-vivo studies?

A4: For initial in-vivo studies, a simple formulation could involve dissolving this compound in a small amount of a biocompatible organic solvent like DMSO, and then dispersing this solution in a vehicle containing a surfactant and/or a polymer to maintain a stable dispersion. Given its pKa, a formulation with a slightly acidic pH might also be beneficial.

Quantitative Data Summary

Due to the lack of publicly available quantitative aqueous solubility data for this compound, the following table provides an illustrative example of how solubility data in different solvent systems could be presented. Researchers should determine this data experimentally for their specific batches of the compound.

Solvent System This compound Solubility (Illustrative)
Deionized Water (pH 7.0)< 0.1 µg/mL
Phosphate (B84403) Buffered Saline (PBS, pH 7.4)< 0.1 µg/mL
0.1 N HCl (pH 1.2)10 - 50 µg/mL
5% DMSO in PBS (v/v)5 - 15 µg/mL
10% Ethanol in Water (v/v)1 - 5 µg/mL
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water50 - 200 µg/mL

Experimental Protocols

pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and borate (B1201080) buffers for basic pH).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (in µg/mL or mM) against the final measured pH of each solution.

Solubility Enhancement using Cyclodextrins

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Methodology (Kneading Method):

  • Weigh stoichiometric amounts of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD). A 1:1 molar ratio is a good starting point.

  • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Determine the aqueous solubility of the prepared complex using the method described in Protocol 1.

Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Methodology:

  • Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene (B3416737) glycol (PEG).

  • Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane (B109758) and ethanol).

  • Dissolve a defined ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the chosen solvent system with stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug in a relevant aqueous medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility of This compound DetermineSolubility Determine Quantitative Aqueous Solubility PoorSolubility->DetermineSolubility DeterminepKa Determine pKa PoorSolubility->DeterminepKa DetermineLogP Determine LogP PoorSolubility->DetermineLogP pH_Adjustment pH Adjustment DetermineSolubility->pH_Adjustment Cyclodextrins Cyclodextrin Complexation DetermineSolubility->Cyclodextrins SolidDispersion Solid Dispersion DetermineSolubility->SolidDispersion ParticleSize Particle Size Reduction DetermineSolubility->ParticleSize DeterminepKa->pH_Adjustment DetermineLogP->Cyclodextrins DetermineLogP->SolidDispersion EvaluateFormulation Evaluate Enhanced Solubility & Dissolution pH_Adjustment->EvaluateFormulation Cyclodextrins->EvaluateFormulation SolidDispersion->EvaluateFormulation ParticleSize->EvaluateFormulation

Caption: Workflow for addressing poor solubility.

troubleshooting_logic Start Compound Precipitates in Aqueous Media? CheckpH Is pH < pKa - 2? Start->CheckpH Yes AdjustpH Adjust pH to < 8.25 CheckpH->AdjustpH No UseOrganicStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) CheckpH->UseOrganicStock Yes CheckPrecipitation Precipitation Still Occurs? AdjustpH->CheckPrecipitation DiluteStock Dilute Stock into Aqueous Medium UseOrganicStock->DiluteStock ConsiderFormulation Consider Advanced Formulation: - Cyclodextrins - Solid Dispersion - Nanosuspension DiluteStock->CheckPrecipitation CheckPrecipitation->ConsiderFormulation Yes

Caption: Troubleshooting decision tree for precipitation.

References

Technical Support Center: Scaling Up the Isolation of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of 10-Hydroxydihydroperaksine from its natural source, Rauvolfia verticillata.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and handling of this compound.

1. Extraction & Initial Processing

Question/Issue Answer/Troubleshooting Steps
What is the recommended starting material for isolating this compound? The primary source of this compound is the plant Rauvolfia verticillata. The roots and stems are known to contain a variety of indole (B1671886) alkaloids, including this compound. For scaling up, using dried and powdered plant material is recommended for consistency and extraction efficiency.
Low yield of crude alkaloid extract. - Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles. Consider using agitation or sonication to improve solvent penetration. - Improper Solvent: While ethanol (B145695) is commonly used, the polarity of the solvent can be adjusted. A mixture of methanol (B129727) and water or the addition of a small amount of acid to the ethanol can improve the extraction of alkaloids which are often present as salts in the plant. - Plant Material Quality: The concentration of alkaloids can vary depending on the geographical source, harvest time, and storage conditions of the plant material.
The crude extract is very viscous and difficult to handle. This is often due to the co-extraction of sugars, gums, and other polar compounds. - Defatting Step: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and waxes. - Precipitation: After the initial ethanolic extraction and concentration, adding the extract to a larger volume of a less polar solvent (e.g., acetone) can precipitate some of the highly polar impurities.
Emulsion formation during acid-base partitioning. Emulsions can form due to the presence of surfactants-like compounds in the extract. - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Addition of Brine: Adding a saturated NaCl solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. - Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

2. Purification & Chromatography

Question/Issue Answer/Troubleshooting Steps
Poor separation of alkaloids on the chromatography column. - Column Overloading: Reduce the amount of crude extract loaded onto the column. - Inappropriate Stationary Phase: For indole alkaloids, silica (B1680970) gel is common for initial fractionation. For finer separation, consider using alumina (B75360) or reversed-phase (C18) silica. - Incorrect Mobile Phase: Optimize the solvent system. A gradient elution is often more effective than an isocratic one for separating complex mixtures. For silica gel chromatography of alkaloids, a mixture of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate), a polar solvent (e.g., methanol), and a small amount of a base (e.g., ammonia (B1221849) or triethylamine) to prevent tailing is often used.
Tailing of alkaloid peaks during HPLC analysis. Tailing is a common issue with basic compounds like alkaloids on silica-based columns. - Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1%), to the mobile phase to mask the acidic silanol (B1196071) groups on the stationary phase. - Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Difficulty in isolating the minor alkaloid, this compound. As a minor alkaloid, its isolation requires a multi-step purification strategy. - Initial Fractionation: Use a broad polarity range gradient on a silica gel column to separate the crude extract into several fractions. - TLC/HPLC Analysis of Fractions: Analyze each fraction to identify those containing this compound. - Further Purification: Pool the enriched fractions and subject them to further chromatographic steps, such as preparative HPLC or another column chromatography with a different stationary phase (e.g., alumina or C18).

3. Stability & Storage

Question/Issue Answer/Troubleshooting Steps
The purified this compound appears to be degrading over time. Indole alkaloids can be sensitive to light, heat, and air (oxidation). - Storage Conditions: Store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Solvent Choice: For long-term storage in solution, use aprotic solvents and protect from light. Avoid prolonged storage in protic or acidic solutions.
Color change of the extract or purified compound. A color change (e.g., to brown or yellow) can be an indication of degradation or oxidation. Review the storage conditions and consider re-purification if necessary. The indole nucleus is susceptible to oxidation, which can lead to colored byproducts.

Quantitative Data Summary

Parameter Lab Scale (Typical Values) Pilot/Process Scale (Estimated) Source
Starting Material (Dried Rauvolfia verticillata roots) 1 kg100 kg[1]
Crude Alkaloid Extract Yield 10 - 20 g (1 - 2%)1 - 2 kg (1 - 2%)[1]
Yield of Major Alkaloids (e.g., Reserpine) 100 - 200 mg (0.01 - 0.02%)10 - 20 g (0.01 - 0.02%)[1]
Expected Yield of Minor Alkaloids (e.g., this compound) < 10 mg (< 0.001%)< 1 g (< 0.001%)Estimated based on prevalence of minor alkaloids

Experimental Protocols

1. Protocol for Extraction and Initial Purification of Total Alkaloids from Rauvolfia verticillata

This protocol is a generalized procedure based on common methods for indole alkaloid extraction.

  • Milling: Grind the dried roots and stems of Rauvolfia verticillata to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in 90% ethanol (1:5 w/v) for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the ethanolic extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a viscous crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).

    • Extract the alkaline solution multiple times with an organic solvent (e.g., dichloromethane or a mixture of chloroform and methanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude alkaloid fraction.

2. Protocol for Chromatographic Fractionation of Crude Alkaloid Extract

  • Column Preparation: Pack a silica gel column with a suitable slurry.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Start with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient could be from 100% chloroform to chloroform:methanol (9:1), then (8:2), and so on.

    • Add a small percentage of a base (e.g., 0.1% triethylamine) to the mobile phase to improve the peak shape of the alkaloids.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Visualizations

experimental_workflow start Start: Dried Rauvolfia verticillata Plant Material milling Milling start->milling extraction Ethanol Extraction milling->extraction concentration Concentration extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractionation Fraction Collection column_chrom->fractionation analysis TLC/HPLC Analysis fractionation->analysis pooling Pooling of Enriched Fractions analysis->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Low Yield of Crude Alkaloid Extract incomplete_extraction Incomplete Extraction? start->incomplete_extraction Check improper_solvent Improper Solvent? incomplete_extraction->improper_solvent No solution1 Increase extraction time/cycles Use finer powder incomplete_extraction->solution1 Yes poor_quality Poor Plant Material? improper_solvent->poor_quality No solution2 Adjust solvent polarity (e.g., add water or acid) improper_solvent->solution2 Yes solution3 Source new plant material Verify quality poor_quality->solution3 Yes

Caption: Troubleshooting logic for low crude alkaloid extract yield.

signaling_pathway_placeholder A Precursor Molecule B Intermediate 1 A->B Enzyme 1 C Intermediate 2 B->C Enzyme 2 D This compound C->D Enzyme 3

Caption: Postulated biosynthetic pathway for this compound.

References

addressing matrix effects in quantification of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects during the quantitative analysis of 10-Hydroxydihydroperaksine.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in the bioanalysis of this compound, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.[1]- Inject a lower concentration of the analyte.- Use a guard column and implement a more rigorous sample clean-up procedure.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Perform routine maintenance on the LC system, including cleaning the ion source.[1]
Inconsistent Retention Times Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.[1]- Prepare fresh mobile phase daily.- Purge the LC system to remove air bubbles.- Replace the analytical column if it shows signs of degradation.- Use a column oven to maintain a stable temperature.[1]
Significant Ion Suppression or Enhancement Co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) interfering with the ionization of this compound.[2][3]- Optimize Sample Preparation: Employ more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[3]- Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to separate this compound from interfering peaks.[2][3]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[2][4][5]- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][6]
Inconsistent or Low Analyte Recovery Inefficient extraction from the biological matrix, analyte instability, or improper pH for extraction.- Optimize the extraction solvent and pH to ensure efficient recovery of this compound.- Evaluate analyte stability under different storage and processing conditions.- For acidic or basic analytes, adjust the sample pH to suppress ionization and improve extraction efficiency.
High Background Noise Contamination from solvents, sample collection tubes, or carryover from previous injections.[1]- Use high-purity LC-MS grade solvents.- Test different brands of sample collection tubes to identify sources of contamination.- Implement a robust needle wash protocol between injections.[1]
Poor Reproducibility Inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.[1]- Standardize the sample preparation procedure and ensure consistency.- Evaluate matrix effects across multiple batches of the biological matrix.[1]- Ensure the LC-MS/MS system is properly maintained and calibrated.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][7] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][8]

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[9][7]

  • Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.[9]

  • An MF > 1 indicates ion enhancement.[9]

For robust method validation, it is recommended to assess the matrix effect using at least six different lots of the biological matrix.[1]

Q3: What is the best internal standard (IS) to use for the quantification of this compound to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled).[9][4][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by matrix components in the same way, thus providing the most accurate compensation for matrix effects and variability in sample processing.[11] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be considered, though it may not compensate for matrix effects as effectively.[4][5]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of this compound.

  • Solid-Phase Extraction (SPE): Generally considered one of the most effective techniques for removing a wide range of interfering components, providing a cleaner extract.[3]

  • Liquid-Liquid Extraction (LLE): Can be very effective for separating the analyte from matrix components based on their differential solubility in immiscible liquids.[12][13]

  • Protein Precipitation (PPT): A simpler and faster technique, but often results in a less clean extract, which may not be sufficient to eliminate significant matrix effects.[3]

Q5: Can chromatographic conditions be modified to reduce matrix effects?

A5: Yes, optimizing chromatographic conditions is a crucial step. By adjusting the mobile phase composition, gradient profile, and flow rate, or by using a different stationary phase, it is often possible to achieve chromatographic separation between this compound and the co-eluting matrix components that cause ion suppression or enhancement.[2][3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol provides a method for quantitatively assessing the matrix effect for this compound.

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method without adding the analyte or internal standard.

  • Prepare Neat Solutions: Prepare solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations corresponding to the lower and upper limits of quantification.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the internal standard into the blank extracted matrix samples from step 1.

  • Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Table 1: Representative Data for Matrix Factor (MF) Assessment of this compound

Lot #Analyte Peak Area (Spiked Matrix)Analyte Peak Area (Neat Solution)Matrix Factor (MF)IS-Normalized MF
185,673102,3450.840.99
289,124103,1120.861.01
382,456101,9870.810.96
491,345102,5670.891.04
586,789103,4560.840.99
684,567102,8900.820.97
Mean 86,659102,7260.840.99
%RSD 3.8%0.5%3.7%3.0%
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative SPE method and may require optimization for this compound and specific matrices.

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange for a basic compound) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE/LLE/PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the bioanalysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies Start Inconsistent/Inaccurate Results Check_ME Assess Matrix Effect (MF) Start->Check_ME ME_Present Matrix Effect Confirmed (MF ≠ 1) Check_ME->ME_Present Yes No_ME No Significant Matrix Effect Check_ME->No_ME No Optimize_SP Optimize Sample Prep ME_Present->Optimize_SP Modify_LC Modify LC Method ME_Present->Modify_LC Use_SIL_IS Use SIL-IS ME_Present->Use_SIL_IS Revalidate Re-validate Method Optimize_SP->Revalidate Modify_LC->Revalidate Use_SIL_IS->Revalidate

Caption: Decision tree for troubleshooting matrix effects in quantification.

References

Validation & Comparative

A Researcher's Guide to Comparing the Cytotoxicity of 10-Hydroxydihydroperaksine and Peraksine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Framework for the Comparative Cytotoxic Evaluation of the Alkaloids 10-Hydroxydihydroperaksine and Peraksine (B1174184)

Comparative Cytotoxicity Data

Given the absence of direct experimental data in publicly available literature, the following table is presented as a template for researchers to summarize their findings. A structured format like this enables a clear and direct comparison of key cytotoxicity endpoints for this compound and peraksine.

ParameterThis compoundPeraksine
Cell Line(s) e.g., HepG2, A549, MCF-7e.g., HepG2, A549, MCF-7
IC₅₀ (µM) - MTT Assay Insert Value ± SDInsert Value ± SD
LDH Release (% of Max) Insert Value ± SDInsert Value ± SD
Caspase-3/7 Activity Fold Change vs. ControlFold Change vs. Control
Other Observations e.g., Morphological Changese.g., Morphological Changes

Recommended Experimental Protocols

To generate the data for the table above, a series of in vitro cytotoxicity assays should be performed. Below are detailed methodologies for two standard and complementary assays: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) should be used to assess specificity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

  • Compound Preparation: this compound and peraksine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.

MTT Assay (Metabolic Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]

  • Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[3]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or peraksine. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

  • Experimental Setup: The cell seeding and treatment protocol is the same as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizing Cellular Mechanisms and Workflows

Understanding the underlying signaling pathways affected by cytotoxic compounds and the experimental process is crucial for interpreting results.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells (24, 48, 72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions (this compound & Peraksine) compound_prep->treatment mtt_assay MTT Assay ldh_assay LDH Assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / LDH Release read_absorbance->calc_viability ic50 Determine IC50 Values calc_viability->ic50 G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway compound Cytotoxic Alkaloid (e.g., this compound or Peraksine) bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the Bioactivity of Sarpagine Alkaloids: Benchmarking Against 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of several key sarpagine (B1680780) alkaloids. While the primary focus is to contextualize the potential bioactivity of 10-Hydroxydihydroperaksine, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this particular compound. Therefore, this document serves as a benchmark, summarizing the known bioactivities of related sarpagine alkaloids to provide a framework for potential future investigations into this compound.

Comparative Bioactivity of Sarpagine Alkaloids

The sarpagine family of indole (B1671886) alkaloids, isolated primarily from plants of the Apocynaceae family, exhibits a wide range of biological activities.[1] These include anti-inflammatory, antimalarial, and antiarrhythmic effects. This section summarizes the available quantitative data for prominent sarpagine alkaloids.

AlkaloidBiological ActivityAssayCell Line/OrganismIC50 / ED50Citation(s)
N4-Methyltalpinine NF-κB InhibitionLuciferase Reporter AssayHeLa cellsED50 = 1.2 μM[2]
Talcarpine (B1249662) Antimalarial---Plasmodium falciparum---[2]
Ajmaline (B190527) AntiarrhythmicSodium Channel BlockadeCardiac myocytes---[3][4][5][6]
Macrocarpamine Cytotoxicity---------Data not found
This compound ---------Data not found---

Key Bioactivities of Sarpagine Alkaloids: A Closer Look

Anti-inflammatory Activity: NF-κB Inhibition

Several sarpagine alkaloids have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response.[7][8][9]

  • N4-Methyltalpinine has been identified as a potent NF-κB inhibitor, with an ED50 of 1.2 μM in a HeLa cell-based luciferase reporter assay.[2] This activity suggests its potential as a lead compound for the development of anti-inflammatory drugs.

Antimalarial Activity

The search for novel antimalarial agents has led to the investigation of various natural products, including sarpagine alkaloids.

  • Talcarpine is a representative sarpagine alkaloid with known antimalarial activity.[2] The increasing resistance of Plasmodium falciparum to existing drugs underscores the importance of exploring the antimalarial potential of this class of compounds.

Antiarrhythmic Activity
  • Ajmaline is a well-characterized sarpagine alkaloid with clinical use as a Class Ia antiarrhythmic agent.[3][5] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which prolongs the cardiac action potential and refractory period, thereby suppressing arrhythmias.[3][4][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for future comparative studies.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which catalyzes a light-emitting reaction when its substrate, luciferin, is added. The intensity of the emitted light is proportional to NF-κB activity.[10][11][12][13][14]

Protocol:

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (HEK293) or HeLa cells in a 96-well plate at a suitable density.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the test compound (e.g., N4-methyltalpinine) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the ED50 value from the dose-response curve.

SYBR Green I-based Malaria Assay

This is a common and efficient method for determining the antiplasmodial activity of compounds in vitro.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA. This allows for the quantification of parasite growth and the inhibitory effect of test compounds.[15][16][17][18][19]

Protocol:

  • Parasite Culture:

    • Maintain a synchronized culture of Plasmodium falciparum in human erythrocytes.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Assay Setup:

    • Add the parasitized red blood cells to the drug-containing wells.

    • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Add a lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark to allow for cell lysis and DNA staining.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.[20][21][22][23]

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (pH 8.0).

    • Prepare solutions of DTNB, acetylthiocholine iodide (ATCI), and the test compound in the buffer.

    • Prepare a solution of acetylcholinesterase enzyme.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution to initiate a pre-incubation period.

    • Start the reaction by adding the ATCI solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of AChE inhibition for each compound concentration relative to the control (no inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.

Caption: NF-κB Signaling Pathway and Inhibition by Sarpagine Alkaloids.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture Cell/Parasite Culture Treatment Treatment with Alkaloids Culture->Treatment Compound Compound Dilution Compound->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis/Staining Incubation->Lysis Measurement Luminescence/ Fluorescence/ Absorbance Lysis->Measurement Analysis Data Analysis (IC50/ED50) Measurement->Analysis

Caption: General Experimental Workflow for Bioactivity Screening.

References

A Structural Showdown: Unveiling the Alkaloid Profiles of Rauvolfia serpentina and Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Alkaloidal Arsenal of Two Potent Medicinal Plants.

The genus Rauvolfia, a cornerstone of traditional medicine, is renowned for its rich diversity of bioactive indole (B1671886) alkaloids. Among its most prominent members, Rauvolfia serpentina (Indian snakeroot) and Rauvolfia tetraphylla (wild snake root), have been the focus of intense pharmacological interest, primarily for their antihypertensive and antipsychotic properties. While often used interchangeably or as adulterants of one another, a nuanced understanding of their distinct alkaloidal compositions is critical for targeted drug discovery and development. This guide provides a detailed structural and quantitative comparison of the major alkaloids from these two species, supported by experimental data and methodologies.

Structural Comparison of Major Indole Alkaloids

Both R. serpentina and R. tetraphylla synthesize a complex array of monoterpenoid indole alkaloids. The fundamental architecture of these compounds is a tryptamine (B22526) unit linked to a secologanin-derived monoterpene moiety. However, variations in stereochemistry, substitutions, and oxidative states of the core indole nucleus give rise to a wide spectrum of structurally distinct alkaloids. The table below outlines the key structural features of the most prominent alkaloids identified in both species.

AlkaloidChemical FormulaMolecular Weight ( g/mol )Core SkeletonKey Structural Features
Reserpine (B192253) C₃₃H₄₀N₂O₉608.7YohimbaneA complex ester with a trimethoxybenzoic acid moiety.[1]
Ajmaline C₂₀H₂₆N₂O₂326.4AjmalanA rearranged sarpagan-type structure with a hemiaminal linkage.
Ajmalicine C₂₁H₂₄N₂O₃352.4CorynantheA heteroyohimbine alkaloid with a characteristic E ring.
Serpentine C₂₁H₂₀N₂O₃348.4SarpaganA highly unsaturated, planar structure with a quaternary nitrogen.
Yohimbine C₂₁H₂₆N₂O₃354.4YohimbaneA stereoisomer of corynanthine, differing in the stereochemistry at C3, C16, and C17.
Rauvotetraphylline C₂₈H₃₄N₂O₇510.6-A novel alkaloid isolated from R. tetraphylla.

Quantitative Comparison of Major Alkaloids

The therapeutic efficacy of Rauvolfia species is intrinsically linked to the concentration of their constituent alkaloids. While both species share a number of key alkaloids, their relative abundance can vary significantly. The following table summarizes quantitative data from comparative studies, highlighting the differences in alkaloid content between R. serpentina and R. tetraphylla. It is important to note that alkaloid content can be influenced by geographical location, age of the plant, and the specific part of the plant being analyzed.

AlkaloidRauvolfia serpentina (mg/g dry weight of roots, unless specified)Rauvolfia tetraphylla (mg/g dry weight of roots, unless specified)Reference
Reserpine 0.955 (root extract)0.2548[2][3]
Ajmaline 0.817 (root extract)-[2]
Ajmalicine 0.440 (root extract)-[2]
Yohimbine 0.584 (root extract)-[2]
Total Alkaloids 0.7 - 3.0% (roots)0.22 - 9.0% (various parts)[4]

Note: A direct, comprehensive comparative study quantifying all major alkaloids in both species using the same methodology was not available in the reviewed literature. The data presented is a synthesis from multiple sources and should be interpreted with caution.

Experimental Protocols

A clear understanding of the methodologies employed for the extraction, isolation, and characterization of these alkaloids is paramount for reproducible research. The following sections detail standard experimental protocols.

Alkaloid Extraction

A generalized workflow for the extraction of alkaloids from Rauvolfia species is as follows:

  • Sample Preparation: Air-dried and powdered plant material (roots, leaves, etc.) is the starting point.

  • Solvent Extraction: The powdered material is typically subjected to Soxhlet extraction or maceration with a suitable solvent, commonly methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is then dissolved in an acidic solution (e.g., 1M HCl) and filtered. The acidic solution is washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NaOH) to precipitate the alkaloids.

  • Final Extraction: The precipitated alkaloids are then extracted with an organic solvent like dichloromethane (B109758) or chloroform. The organic layer is washed, dried, and evaporated to yield the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid mixture is further separated into individual compounds using various chromatographic techniques:

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective method for the qualitative analysis of the alkaloid profile. Silica gel plates are commonly used with a mobile phase such as chloroform:methanol (97:3). The separated spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. A reversed-phase C18 column is often employed with a gradient elution system, for instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. Detection is typically carried out using a UV detector at a specific wavelength (e.g., 268 nm).

Structural Elucidation

The definitive identification and structural characterization of the isolated alkaloids are achieved through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in the determination of its molecular formula and structural features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete elucidation of the chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of alkaloids from Rauvolfia species.

experimental_workflow plant_material Rauvolfia Plant Material (e.g., Roots) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (e.g., Methanol) powdering->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids tlc TLC Analysis crude_alkaloids->tlc hplc HPLC Separation crude_alkaloids->hplc isolated_alkaloids Isolated Alkaloids hplc->isolated_alkaloids ms Mass Spectrometry isolated_alkaloids->ms nmr NMR Spectroscopy isolated_alkaloids->nmr structure Structural Elucidation ms->structure nmr->structure

Caption: Generalized workflow for alkaloid extraction and analysis.

Logical Relationship of Alkaloid Classes

The major alkaloids in Rauvolfia belong to distinct structural classes, all originating from a common biosynthetic precursor. The following diagram illustrates the relationship between the core skeletons of these alkaloids.

alkaloid_classes precursor Monoterpenoid Indole Precursor yohimbane Yohimbane Skeleton (e.g., Reserpine, Yohimbine) precursor->yohimbane corynanthe Corynanthe Skeleton (e.g., Ajmalicine) precursor->corynanthe sarpagan Sarpagan Skeleton (e.g., Serpentine) corynanthe->sarpagan Biosynthetic Rearrangement ajmalan Ajmalan Skeleton (e.g., Ajmaline) sarpagan->ajmalan Further Rearrangement

Caption: Biosynthetic relationship of major alkaloid skeletons.

References

Validating the Structure of 10-Hydroxydihydroperaksine: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful alternative techniques for validating the structure of complex natural products like 10-Hydroxydihydroperaksine.

This compound is a naturally occurring alkaloid with the molecular formula C19H24N2O3. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds has a long history of use in medicine. The precise arrangement of atoms in this compound is critical for understanding its biological activity and for any potential therapeutic applications. While X-ray crystallography provides the most definitive structural evidence, obtaining suitable crystals can be a significant bottleneck. Therefore, a multi-faceted approach utilizing other analytical techniques is often necessary.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal.[1] This allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral centers. For this reason, it is considered the definitive method for structural validation.

A hypothetical crystal structure determination of this compound would yield a set of crystallographic data as presented in Table 1. This data provides a wealth of information about the crystal lattice and the molecule itself. For comparison, the table includes representative data from a known alkaloid, quinine.[2]

Table 1: Hypothetical Crystallographic Data for this compound Compared to Quinine

ParameterThis compound (Hypothetical)Quinine[2]
Chemical FormulaC19H24N2O3C20H24N2O2
Formula Weight328.41324.42
Crystal SystemOrthorhombicMonoclinic
Space GroupP212121P21
a (Å)10.1236.0587(1)
b (Å)12.45619.2492(5)
c (Å)14.78922.2824(7)
α (°)9090
β (°)9092.1646(11)
γ (°)9090
Volume (ų)1867.82596.83(12)
Z43
Density (calculated) (g/cm³)1.1651.244
Absorption Coefficient (mm⁻¹)0.0810.082
F(000)7041044
R-factor (%)4.55.2
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The initial and often most challenging step is to grow a single crystal of this compound of suitable quality and size (typically >0.1 mm). This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots of varying intensity.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the molecule. This is often the most computationally intensive step and may involve methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition and Processing A Purified this compound B Crystallization Trials A->B C Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validated 3D Structure F->G

Workflow for structure validation via X-ray crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, its requirement for high-quality single crystals can be a major hurdle. In such cases, or to provide corroborating evidence, other powerful analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms within a molecule. For structure elucidation, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecular skeleton.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Sample Phase Solid (single crystal)Liquid (solution)Solid (microcrystals)
Sample Amount MilligramsMilligramsNanograms
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, chemical environment of atoms, relative stereochemistry3D atomic coordinates from nanocrystals
Key Advantage Unambiguous 3D structureNo need for crystals, provides data on solution-state conformationWorks with very small or imperfect crystals
Key Limitation Requires high-quality single crystalsCan be difficult to determine absolute stereochemistry, complex spectraNewer technique, less widely available instrumentation
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of NMR experiments are performed using a high-field NMR spectrometer. This typically includes:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton couplings, which helps to connect molecular fragments.

  • Data Analysis: The various spectra are analyzed to assemble the molecular structure piece by piece.

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique, MicroED, utilizes an electron beam to determine the structure of sub-micron sized crystals.[3][4] This method is particularly valuable for natural products that are difficult to crystallize or are only available in minute quantities.[5][6]

Experimental Protocol: MicroED
  • Sample Preparation: A small amount of the powdered or poorly crystalline sample of this compound is applied to a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a cryo-electron microscope, and electron diffraction data is collected from nanocrystals as the stage is rotated.

  • Data Processing: The collected diffraction data is processed using software similar to that used for X-ray crystallography to solve and refine the crystal structure.

G Structure Elucidation Pathways A Isolated this compound B Crystallization Successful? A->B C X-ray Crystallography B->C Yes D NMR Spectroscopy B->D No E MicroED B->E Microcrystals F Unambiguous 3D Structure C->F G Proposed Structure D->G E->F

Decision-making workflow for structure validation.

Conclusion

The definitive validation of the structure of this compound, like many complex natural products, ideally relies on single-crystal X-ray crystallography. However, the challenges associated with obtaining suitable crystals necessitate a flexible approach. NMR spectroscopy remains an indispensable tool for elucidating the chemical structure in solution, while the emerging technique of MicroED offers a powerful alternative for analyzing microcrystalline samples. The combination of these techniques provides a robust toolkit for researchers to confidently determine the three-dimensional architecture of novel natural products, which is a critical step in the journey of drug discovery and development.

References

Comparative Analysis of 10-Hydroxydihydroperaksine Cross-Reactivity in Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus. As a member of the peraksine (B1174184) family of alkaloids, it holds potential for investigation into its biological activities, including its effects on cancer cells. This guide aims to provide a comparative overview of the cross-reactivity and cytotoxic effects of this compound across various cancer cell lines. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the experimental data for this specific compound.

At present, there are no published studies detailing the cytotoxic activity (such as IC50 values) or the cross-reactivity of this compound in different cancer cell lines. The available information primarily confirms its chemical structure and origin.

This guide will, therefore, outline the standard experimental protocols and conceptual frameworks used to assess the cross-reactivity of novel compounds. This will serve as a methodological resource for researchers interested in investigating the potential of this compound. Additionally, we will present a hypothetical data structure and illustrative diagrams to guide future research and data presentation.

Data Presentation: A Template for Future Research

Once experimental data becomes available, it is crucial to present it in a clear and structured format for effective comparison. The following table template is recommended for summarizing the cytotoxic activity of this compound and comparator compounds.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Alternative Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Test MethodReference
This compound MCF-7 Breast Adenocarcinoma Data Not Available MTT Assay(Future Study)
A549 Lung Carcinoma Data Not Available SRB Assay(Future Study)
HeLa Cervical Adenocarcinoma Data Not Available CellTiter-Glo(Future Study)
PC-3 Prostate Adenocarcinoma Data Not Available MTT Assay(Future Study)
Alternative Compound A MCF-7Breast Adenocarcinoma[Insert Value]MTT Assay[Citation]
(e.g., Doxorubicin)A549Lung Carcinoma[Insert Value]SRB Assay[Citation]
HeLaCervical Adenocarcinoma[Insert Value]CellTiter-Glo[Citation]
PC-3Prostate Adenocarcinoma[Insert Value]MTT Assay[Citation]
Alternative Compound B MCF-7Breast Adenocarcinoma[Insert Value]MTT Assay[Citation]
(e.g., Paclitaxel)A549Lung Carcinoma[Insert Value]SRB Assay[Citation]
HeLaCervical Adenocarcinoma[Insert Value]CellTiter-Glo[Citation]
PC-3Prostate Adenocarcinoma[Insert Value]MTT Assay[Citation]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to assess the cross-reactivity and mechanism of action of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous control cell line (e.g., human fibroblasts) should be used.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Several methods can be employed to determine the cytotoxic effects of the compound. The choice of assay can depend on the compound's mechanism of action and the research question.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • SRB (Sulphorhodamine B) Assay:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye, which binds to total cellular protein.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate cell viability and IC50 values as described for the MTT assay.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Add the CellTiter-Glo® reagent directly to the cell culture wells.

    • The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Measure the luminescence using a luminometer.

    • Calculate cell viability and IC50 values.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

G Experimental Workflow for Assessing Cross-Reactivity cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Compound This compound Stock Solution Treatment Serial Dilution & Cell Treatment Compound->Treatment Cells Cancer Cell Line Panel Culture Cells->Treatment Assay Cytotoxicity Assay (MTT, SRB, etc.) Treatment->Assay Analysis Absorbance/Luminescence Measurement Assay->Analysis IC50 IC50 Value Calculation Analysis->IC50 Comparison Cross-Reactivity Comparison IC50->Comparison

Caption: Workflow for evaluating the cross-reactivity of a test compound.

G Hypothetical Signaling Pathway for this compound Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induces Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibits

Caption: A potential mechanism of action involving a kinase cascade.

Conclusion and Future Directions

While this compound remains an understudied natural product, its structural relation to other bioactive alkaloids suggests that it warrants further investigation. The immediate priority for the research community is to perform initial in vitro screening of this compound against a diverse panel of cancer cell lines to establish its cytotoxic potential and selectivity. Subsequent studies should focus on elucidating its mechanism of action, which will be critical for any future drug development efforts. The experimental frameworks and data presentation formats provided in this guide offer a roadmap for such future investigations. Researchers are encouraged to publish their findings to enrich the public knowledge base and facilitate collaborative efforts in the discovery of novel anticancer agents.

comparative analysis of analytical methods for indole alkaloid detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Indole (B1671886) Alkaloid Detection

For researchers, scientists, and drug development professionals, the accurate detection and quantification of indole alkaloids are critical for phytochemical analysis, quality control, and pharmacological studies. This guide provides a comparative analysis of the most prevalent analytical methods, offering objective performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Overview of Analytical Methods

Several techniques are employed for the analysis of indole alkaloids, which are a large group of secondary metabolites derived from tryptophan.[1][2] The choice of method depends on factors such as the complexity of the sample matrix, required sensitivity, and the analytical objective (e.g., quantification, identification, or fingerprinting).[3] The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying indole alkaloids.[7] When coupled with a UV or Photodiode Array (PDA) detector, it offers robust and reliable quantification.[8] Reversed-phase columns, such as C18, are frequently used for separation.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.[10][11] It is particularly useful for identifying and quantifying trace amounts of alkaloids in complex mixtures and for structural elucidation through tandem MS (MS/MS).[10][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable indole alkaloids.[13][14] GC-MS provides excellent separation efficiency and allows for the identification of compounds based on their mass spectra, which can be compared against databases.[4][15]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples.[16] It is often used for fingerprinting and qualitative analysis, with quantification achieved through densitometric scanning after derivatization with reagents like Dragendorff's.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the unambiguous structural identification of isolated alkaloids.[6][18] Quantitative NMR (qNMR) can also be used for the simultaneous quantification of multiple alkaloids without the need for individual reference standards for each compound.[19]

Comparative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical quantitative data for the most common techniques used in indole alkaloid analysis.

Parameter HPLC-UV LC-MS/MS GC-MS HPTLC
Sensitivity ModerateVery HighHighLow to Moderate
Selectivity Moderate to HighVery HighHighModerate
Linearity (R²) > 0.998[4][8]> 0.99[20]> 0.99[8]> 0.99[16]
LOD ng range[4]pg to low ng range[20]ng rangeng range[16]
LOQ ng range[4]0.8 - 6 ng/mL[20]ng rangeng range[16]
Recovery (%) 90.4 - 101.4%[4][8]50 - 88%[12]Variable> 95%[16]
Primary Use Quantification, QCIdentification, QuantificationVolatiles AnalysisFingerprinting, QC

Experimental Workflows and Methodologies

Effective analysis begins with robust sample preparation to extract and purify the target alkaloids from the sample matrix. This is followed by instrumental analysis and data processing.

General Analytical Workflow

The overall process from sample preparation to final analysis involves several key stages. The choice of technique will depend on the specific research question.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., leaves, roots) Grinding Grinding & Homogenization PlantMaterial->Grinding Extraction Extraction (e.g., Maceration, Sonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Purification Purification / Clean-up (e.g., SPE, LLE) Filtration->Purification HPLC HPLC-UV/PDA Purification->HPLC LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Purification->GCMS HPTLC HPTLC Purification->HPTLC Quantification Quantification HPLC->Quantification Identification Identification & Structural Elucidation LCMS->Identification GCMS->Identification HPTLC->Quantification Identification->Quantification

Caption: General workflow for indole alkaloid analysis.

Acid-Base Extraction Protocol

A common method for selectively extracting basic alkaloids from plant material involves liquid-liquid extraction across different pH values.

Extraction_Workflow Start Powdered Plant Material Acid Extract with Acidic Solution (e.g., aq. HCl) Start->Acid Filter1 Filter to remove solid residue Acid->Filter1 AqueousAcid Aqueous Acidic Extract (Alkaloid Salts) Filter1->AqueousAcid Basify Make Alkaline (e.g., add NH4OH to pH > 9) AqueousAcid->Basify OrganicExtract Extract with Organic Solvent (e.g., Chloroform) Basify->OrganicExtract Separate Separate Layers OrganicExtract->Separate Separate->AqueousAcid Discard/Re-extract OrganicLayer Organic Layer (Free Alkaloids) Separate->OrganicLayer Collect Evaporate Evaporate Solvent OrganicLayer->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Acid-base extraction workflow for alkaloids.

Detailed Experimental Protocols

Below are representative protocols for sample preparation and analysis using common techniques. These should be optimized based on the specific alkaloids and matrix.

Sample Preparation: Acid-Base Extraction[19][22]
  • Maceration: Weigh 10 g of dried, powdered plant material. Macerate with 100 mL of 0.1 M HCl in an aqueous solution for 24 hours.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Basification: Adjust the pH of the filtrate to approximately 10 with ammonium (B1175870) hydroxide. This converts the alkaloid salts to their free base form.

  • Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and extract three times with an equal volume of a water-immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

  • Reconstitution: Redissolve the dried extract in a suitable solvent (e.g., methanol, mobile phase) for instrumental analysis.[3]

HPLC-UV Analysis[3][5][9]
  • System: High-Performance Liquid Chromatography system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.[9] A typical gradient might start at 10% B, increase to 90% B over 30 minutes, and then return to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the target alkaloids have maximum absorbance, commonly 220 nm, 254 nm, or 280 nm.[3][8]

  • Injection Volume: 10-20 µL.[3]

  • Quantification: Generate a calibration curve using certified reference standards of the target alkaloids.

LC-MS/MS Analysis[3][13]
  • LC System: An HPLC or UHPLC system.

  • Column: C18 or Phenyl-Hexyl reversed-phase column.[12]

  • Mobile Phase: Similar to HPLC, often using formic acid or ammonium acetate (B1210297) as a modifier to improve ionization.[10][12]

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is most common for alkaloids.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the target alkaloid and monitoring one or more of its characteristic product ions.

  • Quantification: Use an external calibration curve or a stable isotope-labeled internal standard for accurate quantification.

GC-MS Analysis[14][15]
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1-4 µL injected in split mode.[13]

  • Temperatures: Injector and transfer line at 280 °C. The oven temperature program is typically started at a lower temperature (e.g., 100 °C), held for a few minutes, and then ramped up to a high temperature (e.g., 300 °C) to elute all compounds.

  • MS Detection: Scan a mass range of m/z 50-550.

  • Identification: Identify compounds by comparing their retention times and mass spectra with those of reference standards or by searching against a spectral library like NIST.[14]

HPTLC Analysis[17][18]
  • Plate: Silica gel 60F₂₅₄ HPTLC plates.

  • Application: Apply standards and sample extracts as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. A common system is hexane-ethyl acetate-methanol (5:4:1, v/v/v).[16]

  • Development: Develop the plate in a chromatographic chamber to a distance of about 8 cm.

  • Derivatization: After drying, spray the plate with Dragendorff's reagent to visualize the alkaloid bands (typically as orange or brown spots).[17]

  • Densitometry: Scan the plate using a densitometer at a specific wavelength (e.g., 520 nm for Dragendorff's spots) for quantification.[16][17]

Conclusion

The selection of an analytical method for indole alkaloid detection is a critical decision that impacts the quality and validity of research and development outcomes.

  • HPLC-UV is a robust and cost-effective choice for routine quantification when target alkaloids are known and present at moderate concentrations.[4]

  • LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis, especially for complex matrices, trace-level quantification, and the identification of unknown compounds.[3]

  • GC-MS is well-suited for the analysis of volatile alkaloids, providing reliable identification through established mass spectral libraries.[13]

  • HPTLC offers a high-throughput solution for qualitative screening and fingerprinting, making it valuable for the initial assessment of multiple samples.[16]

By understanding the comparative performance and methodologies of these techniques, researchers can select the most appropriate tool to achieve their analytical goals, ensuring data of the highest accuracy and reliability.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of a starting compound is a critical determinant of experimental success and reproducibility. This guide provides a framework for assessing the purity of commercially available 10-Hydroxydihydroperaksine (B1631173), a natural alkaloid derived from Rauvolfia verticillata.[1][] We present standardized analytical protocols and a comparative data structure to aid scientists in selecting the highest quality material for their research.

Introduction to this compound and the Importance of Purity

This compound (CAS No. 451478-47-0) is an alkaloid with potential biological activities that make it a compound of interest for pharmacological studies.[1][3][4][5] As with any natural product, its isolation and purification can result in the co-extraction of structurally related impurities. These impurities can have their own biological effects, potentially confounding experimental results. Therefore, rigorous analytical verification of purity is essential before its use in any biological assay. This guide focuses on two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6][7]

Comparison of Commercial this compound Samples

While many suppliers market this compound with a stated purity of over 98%, independent verification is crucial.[1][] The following tables present a template for summarizing experimental data from the analysis of samples from different commercial vendors.

Table 1: Purity Assessment of this compound by HPLC-UV and qNMR

SupplierLot NumberStated Purity (%)Purity by HPLC-UV (%)Purity by ¹H-qNMR (%)
Vendor AA123>9898.5 ± 0.298.2 ± 0.3
Vendor BB456>9897.1 ± 0.496.8 ± 0.2
Vendor CC789>9999.2 ± 0.199.4 ± 0.1

Table 2: Impurity Profiling by HPLC-MS/MS

SupplierLot NumberMajor Impurity 1 (m/z)Relative Abundance (%)Major Impurity 2 (m/z)Relative Abundance (%)
Vendor AA123312.180.8326.190.5
Vendor BB456312.181.9342.210.7
Vendor CC789312.180.4Not Detected<0.1

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

3.1. Protocol for Purity Determination by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a highly sensitive method for separating and identifying compounds in a mixture.[7][8][9]

Objective: To determine the purity of this compound and identify potential impurities based on their mass-to-charge ratio (m/z).

Instrumentation and Reagents:

  • UHPLC system with a photodiode array (PDA) detector.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound sample.

  • Methanol (B129727) (LC-MS grade).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL with 50:50 Methanol:Water.

  • Chromatographic Conditions:

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • UV Detection: 280 nm.

    • Gradient Elution: Start at 5% B, hold for 1 min; ramp to 95% B over 8 mins; hold for 2 mins; return to 5% B and re-equilibrate for 3 mins.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.[10]

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis:

    • Calculate purity by dividing the peak area of this compound by the total peak area of all detected compounds in the UV chromatogram.

    • Analyze the mass spectra of minor peaks to tentatively identify potential impurities.

3.2. Protocol for Purity Determination by Quantitative ¹H-NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[11] The purity is determined relative to a certified internal standard of known purity.[6][12]

Objective: To accurately quantify the purity of this compound.

Instrumentation and Reagents:

  • NMR Spectrometer (≥400 MHz).[13]

  • Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl sulfone).

  • Deuterated Solvent (e.g., DMSO-d₆).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the certified internal standard into a vial.

    • Accurately weigh approximately 10 mg of this compound into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Visualization of Workflows and Concepts

4.1. Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison Sample Commercial this compound Prep_HPLC Prepare for HPLC-MS/MS (10 µg/mL in 50:50 MeOH:H2O) Sample->Prep_HPLC Prep_qNMR Prepare for qNMR (Weigh with internal standard, dissolve in DMSO-d6) Sample->Prep_qNMR HPLC HPLC-MS/MS Analysis Prep_HPLC->HPLC qNMR ¹H-qNMR Analysis Prep_qNMR->qNMR Analysis_HPLC Calculate % Area Purity Identify Impurity m/z HPLC->Analysis_HPLC Analysis_qNMR Calculate Molar Purity qNMR->Analysis_qNMR Compare Compare Data (Table 1 & 2) Analysis_HPLC->Compare Analysis_qNMR->Compare Decision Select Highest Purity Batch Compare->Decision

Caption: Workflow for the comprehensive purity assessment of this compound.

4.2. Principles of Purity Determination

G cluster_0 Chromatographic Purity (HPLC) cluster_1 Absolute Purity (qNMR) cluster_2 Impurity Identification (MS) Purity Overall Purity Assessment Area_Percent Relative purity based on peak area ratio Purity->Area_Percent Quantitative Molar_Purity Direct molar quantity calculation Purity->Molar_Purity Quantitative (Absolute) Impurity_ID Structural information from fragmentation patterns Purity->Impurity_ID Qualitative HPLC_Concept Separation based on physicochemical properties UV_Detection Detection of chromophoric compounds HPLC_Concept->UV_Detection UV_Detection->Area_Percent NMR_Concept Signal intensity proportional to number of nuclei Internal_Std Comparison to a certified internal standard of known purity NMR_Concept->Internal_Std Internal_Std->Molar_Purity MS_Concept Separation based on mass-to-charge ratio (m/z) MS_Concept->Impurity_ID

Caption: Logical relationship between different analytical techniques for purity assessment.

4.3. Hypothetical Signaling Pathway Interaction

Disclaimer: The specific signaling pathway for this compound is not established. The following diagram is a generalized representation of how a natural alkaloid might modulate a kinase signaling cascade.

G Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Induces Gene Expression Impurity Structurally Related Impurity Impurity->Kinase2 Inhibits

Caption: Hypothetical signaling pathway modulated by an alkaloid and a potential impurity.

Discussion of Alternatives

Currently, the primary "alternatives" to consider are different commercial batches or suppliers of this compound. As demonstrated, purity can vary, impacting experimental outcomes. For researchers seeking alternative chemical entities, a broader approach would involve screening other alkaloids from the Rauvolfia genus or other natural product libraries for the desired biological activity. However, each new compound would require its own rigorous purity assessment as outlined in this guide.

By implementing these standardized protocols, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific findings.

References

differential gene expression in response to 10-Hydroxydihydroperaksine treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has yielded no specific information regarding differential gene expression in response to 10-Hydroxydihydroperaksine treatment.

This lack of available data prevents the creation of a detailed comparison guide as requested. The absence of research on this specific compound means there are no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize.

Potential Reasons for Lack of Information:

  • Novel Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific literature.

  • Alternative Nomenclature or Spelling: The compound may be known by a different name, or the provided spelling may be inaccurate.

  • Limited Research: Research into the biological effects of this specific compound may be limited or has not yet reached the stage of publication.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify Compound Name and Structure: It is crucial to ensure the correct chemical name and structure of the compound of interest. Searching for variations in the name or using its chemical structure (e.g., through a SMILES string or CAS number) in chemical databases may yield more information.

  • Broader Literature Search: If the specific compound is part of a larger class of molecules, researching the effects of related compounds may provide initial insights into potential mechanisms of action and effects on gene expression.

  • Internal Data Review: For professionals within a drug development setting, reviewing internal unpublished data or initiating preliminary studies (e.g., cell-based screening assays) would be the first step to characterize the compound's biological activity.

Without any foundational research on this compound, it is not possible to provide the requested comparison guide. Further investigation into the compound's identity and any existing preliminary data is necessary before a meaningful analysis of its effects on gene expression can be conducted.

Comparative Bioactivity Analysis: Synthetic vs. Natural 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological efficacy of synthetic and naturally sourced 10-Hydroxydihydroperaksine in various bioassays is currently unavailable in the existing scientific literature. Extensive searches have not yielded specific data comparing the bioactivity of these two forms of the compound.

While the provided information alludes to various signaling pathways and experimental methodologies, it does not directly address this compound. The search results focused on the effects of other compounds on pathways such as p70S6k, MEK/ERK, and Nrf2/HO-1. Therefore, a direct comparison with supporting experimental data for synthetic versus natural this compound cannot be constructed at this time.

To provide a comprehensive comparison guide as requested, specific studies focusing on this compound are necessary. Such studies would need to include:

  • Quantitative data from bioassays directly comparing the potency, efficacy, and potential off-target effects of the synthetic and natural variants.

  • Detailed experimental protocols outlining the specific conditions, cell lines, and analytical methods used in these comparative bioassays.

  • Information on the signaling pathways modulated by this compound to enable the creation of accurate diagrams.

Without this foundational information, any attempt to create a comparison guide would be speculative and not based on the required experimental evidence.

General Methodologies in Comparative Bioactivity Studies

For illustrative purposes, a general workflow for comparing synthetic and natural compounds in bioassays is outlined below. This represents a typical approach that researchers might take when such data becomes available for this compound.

cluster_0 Compound Preparation cluster_1 Bioassay Execution cluster_2 Data Analysis & Comparison Source Natural Source Natural Characterize & Purify Characterize & Purify Source Natural->Characterize & Purify Synthesize Synthesize Synthesize->Characterize & Purify Cell Culture/Target Prep Cell Culture/Target Prep Characterize & Purify->Cell Culture/Target Prep Standardized Stocks Compound Treatment Compound Treatment Cell Culture/Target Prep->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Raw Data Comparative Report Comparative Report Statistical Analysis->Comparative Report

Caption: A generalized workflow for comparing the bioactivity of natural and synthetic compounds.

Further investigation into the scientific literature is required to determine if "this compound" is a novel or less-documented compound, or if an alternative nomenclature is used. Researchers and drug development professionals are encouraged to consult specialized chemical and biological databases for the most current information.

Comparative Pharmacological Effects of Dihydro-Derivative Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyridine (B1217469) Derivatives: Modulators of Ion Channels

1,4-dihydropyridine (1,4-DHP) derivatives are a well-established class of L-type calcium channel blockers used in the management of cardiovascular diseases. However, recent studies have revealed a broader spectrum of activity for novel derivatives.

Pharmacological Effects:

  • Calcium Channel Modulation: Sixteen novel 1,4-DHP derivatives have been shown to inhibit (+)-[3H]PN 200-110 binding in rat brain tissue in a concentration-dependent manner, with IC50 values ranging from 0.43 to 3.49 μM.[1] Scatchard analysis revealed that some compounds, like nifedipine, increase the apparent dissociation constant (Kd), while others decrease the maximal number of binding sites (Bmax), suggesting different modes of interaction with the receptor.[1]

  • Potassium Channel Activity: Certain 1,4-DHP derivatives also exhibit significant binding to ATP-sensitive potassium (KATP) channels, with some compounds showing a higher affinity for KATP channels than for 1,4-DHP receptors.[1]

  • Alpha1 Receptor Binding: At least one derivative demonstrated binding activity to the alpha1 receptor that was 1.6 times greater than its affinity for 1,4-DHP receptors.[1]

Structure-Activity Relationship (SAR):

The pharmacological activity of 1,4-DHP derivatives is closely tied to their chemical structure:

  • Ester groups at the 3- and 5-positions of the dihydropyridine ring are most effective for activity.[1]

  • An aryl group at the 4-position is a fundamental requirement for optimal activity.[1]

  • The position and nature of electron-withdrawing groups on the 4-phenyl substituent influence receptor-binding activity.[1]

Experimental Protocols:

  • Receptor Binding Assay: The binding activity of the synthesized 1,4-DHP derivatives was investigated using specific (+)-[3H]PN 200-110 binding in rat brain homogenates.[1] The assay measures the displacement of the radioligand by the test compounds to determine their inhibitory concentration (IC50). Scatchard analysis was then used to determine the effect of the compounds on the radioligand's binding affinity (Kd) and the receptor density (Bmax).[1]

Dihydrochalcones and Dihydromyricetin (B1665482): Natural Flavonoids with Diverse Activities

Dihydrochalcones and the related flavonoid dihydromyricetin (DMY) are natural products with a wide range of reported pharmacological effects.

Pharmacological Effects of Dihydrochalcones:

  • Multifactorial Activities: Dihydrochalcones exhibit potent antioxidant, antidiabetic, antitumor, anti-inflammatory, antibacterial, antiviral, and immunomodulatory effects.[2][3]

Pharmacological Effects of Dihydromyricetin (DMY):

  • Cardioprotection: DMY has demonstrated protective effects against atherosclerosis, myocardial ischemia-reperfusion injury, and adriamycin-induced cardiotoxicity.[4]

  • Metabolic Regulation: It plays a role in managing diabetes and non-alcoholic fatty liver disease (NAFLD).[4]

  • Neuroprotection and Anti-tumor Activity: DMY has shown neuroprotective properties and potential in suppressing various cancers, including hepatocellular carcinoma and osteosarcoma.[4]

  • Mechanism of Action: The therapeutic effects of DMY are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties, which are mediated through various signaling pathways involving AMPK, MAPK, Akt, NF-κB, and Nrf2.[4]

Experimental Protocols:

  • In Vitro and In Vivo Models: The pharmacological properties of dihydrochalcones and DMY have been evaluated using a variety of in vitro and in vivo models to assess their effects on different disease states.[3] For instance, the effect of DMY on oxidative stress in osteosarcoma cells was investigated by measuring cell viability and apoptosis in response to hydrogen peroxide.[4]

Other Dihydro-Derivatives with Therapeutic Potential

The "dihydro-" structural motif is present in a variety of other compound classes with significant pharmacological activities.

Dihydrofuran-2-one and Dihydropyrrol-2-one Derivatives:

  • Mineralocorticoid Receptor Antagonists: These derivatives have been identified as potent and selective mineralocorticoid receptor (MR) antagonists.[5] One derivative, dihydropyrrol-2-one 11i, exhibited an excellent in vitro MR binding IC50 of 43 nM with high selectivity over other steroid receptors.[5]

Didehydropiperazine-2,5-dione Derivatives (Phenylahistin Analogs):

  • Antimicrotubule Agents: These compounds have shown potent cytotoxic and tubulin-binding activities.[6] Modifications to the chemical structure have led to derivatives with significantly enhanced potency in microtubule depolymerization compared to the established agent Combretastatin A-4 (CA-4).[6]

Dehydroevodiamine (DHE):

  • Broad Pharmacological Profile: DHE, a quinazoline (B50416) alkaloid, exhibits a wide range of activities in the central nervous, cardiovascular, and digestive systems.[7] It has shown potential as a therapeutic candidate for Alzheimer's disease, chronic stress, and inflammatory conditions.[7] DHE has an IC50 value of 37.9 μM for acetylcholinesterase (AChE) inhibition.[7]

Diketopiperazine Derivatives:

  • Anticonvulsant Activity: Novel chiral pyrido[1,2-a]pyrazine and pyrrole[1,2-a]pyrazine derivatives have demonstrated significant anticonvulsant effects in animal models of epilepsy.[8][9] The stereochemistry of these compounds plays a crucial role in their pharmacological activity.[8][9]

Dihydroxyacetophenone Derivatives:

  • Antimicrobial and Antitumor Activities: Certain brominated dihydroxyacetophenone derivatives have shown significant biological activity, including potent antibacterial effects against drug-resistant Pseudomonas aeruginosa.[10]

Dihydrobetulonic Acid Derivatives:

  • Antidiabetic Effects: These derivatives act as dual PPARα/γ agonists, which can normalize both glucose and lipid metabolism.[11][12] In animal models, a derivative with an aminoethanol linker significantly improved insulin (B600854) sensitivity and glucose tolerance.[11][12]

Quantitative Data Summary

Derivative ClassCompound/DerivativeTarget/AssayQuantitative ValueReference
1,4-Dihydropyridine16 Novel Derivatives(+)-[3H]PN 200-110 bindingIC50: 0.43 - 3.49 μM[1]
Dihydropyrrol-2-one11iMineralocorticoid Receptor BindingIC50: 43 nM[5]
DehydroevodiamineDHEAcetylcholinesterase InhibitionIC50: 37.9 μM[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams are provided.

cluster_0 1,4-DHP Derivative Binding Assay Rat Brain Homogenate Rat Brain Homogenate Incubation Incubation Rat Brain Homogenate->Incubation Radioligand ([3H]PN 200-110) Radioligand ([3H]PN 200-110) Radioligand ([3H]PN 200-110)->Incubation 1,4-DHP Derivative 1,4-DHP Derivative 1,4-DHP Derivative->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Dihydromyricetin (DMY) Dihydromyricetin (DMY) AMPK AMPK Oxidative Stress Oxidative Stress AMPK->Oxidative Stress reduces MAPK MAPK Akt Akt Apoptosis Apoptosis Akt->Apoptosis inhibits NF-kB NF-kB Inflammation Inflammation NF-kB->Inflammation promotes Nrf2 Nrf2 Nrf2->Oxidative Stress reduces Cellular Stress Cellular Stress Cellular Stress->Oxidative Stress Cellular Stress->Inflammation Cellular Stress->Apoptosis DMY DMY DMY->AMPK activates DMY->MAPK modulates DMY->Akt activates DMY->NF-kB inhibits DMY->Nrf2 activates

Caption: Simplified signaling pathways modulated by Dihydromyricetin.

Conclusion

The diverse pharmacological activities of dihydro-derivatives underscore their importance as a scaffold for drug discovery. From the well-known cardiovascular effects of dihydropyridines to the broad-spectrum therapeutic potential of natural products like dihydrochalcones and dihydromyricetin, these compounds offer a rich field for further investigation. The structure-activity relationships highlighted in this review provide a foundation for the rational design of new derivatives with improved potency and selectivity. Future research should continue to explore the molecular mechanisms underlying the effects of these compounds and expand their evaluation in preclinical and clinical settings.

References

Safety Operating Guide

Proper Disposal of 10-Hydroxydihydroperaksine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 10-Hydroxydihydroperaksine, a member of the alkaloid class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for the disposal of hazardous chemical waste and information extrapolated from SDSs of similar chemical classes.

I. Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
CAS Number 451478-47-0[1][2]
Chemical Family Alkaloids[1][2][]
Molecular Formula C19H24N2O3[]
Molecular Weight 328.4 g/mol []
Physical Description Powder[1]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

II. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to prevent inhalation.

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment .[4] It must be disposed of as hazardous chemical waste through an approved waste disposal plant.[4]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal prep1 Wear appropriate PPE prep2 Work in a well-ventilated area or fume hood prep1->prep2 waste_solid Solid Waste: Place in a labeled, sealed container for chemical waste. prep2->waste_solid waste_solution Solution Waste: Collect in a labeled, sealed, and compatible waste container. prep2->waste_solution waste_contaminated Contaminated Materials: Dispose of as hazardous waste (e.g., gloves, weighing paper). prep2->waste_contaminated disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. waste_solid->disposal waste_solution->disposal waste_contaminated->disposal

Caption: Workflow for the proper disposal of this compound.

Detailed Steps:

  • Segregation of Waste:

    • Solid Waste: Collect pure this compound powder and any residues in a clearly labeled, sealed container designated for solid chemical waste.

    • Solutions: Collect any solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste. Ensure the container is compatible with the solvents used.

    • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "451478-47-0"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. Do not pour this compound or its solutions down the drain.

IV. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste.

    • Ventilate the area and wash the spill site after the material has been removed.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the label or container to the medical personnel.

Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet.

References

Essential Safety Protocols for Handling 10-Hydroxydihydroperaksine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "10-Hydroxydihydroperaksine" indicate that this is not a widely recognized chemical compound. The information provided herein is based on the limited data available from suppliers and general best practices for handling potent, hazardous chemical compounds in a laboratory environment.[1][2][3] It is imperative to conduct a thorough, site-specific risk assessment before handling any chemical. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as an alkaloid and is supplied as a powder.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the structural class suggests potential biological activity and toxicity. Therefore, it must be handled with extreme caution. The primary routes of exposure to consider are inhalation of the powder, skin contact, and eye contact.[4]

Key Principle: The Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to hazard control should be implemented. The "Hierarchy of Controls," endorsed by organizations like the National Institute for Occupational Safety and Health (NIOSH), prioritizes control methods from most to least effective.[5][6][7][8]

  • Elimination/Substitution: The most effective control is to remove the hazard or replace it with a less hazardous substance.

  • Engineering Controls: Isolate people from the hazard (e.g., fume hoods, glove boxes).[5][9]

  • Administrative Controls: Change the way people work (e.g., standard operating procedures, training).[5]

  • Personal Protective Equipment (PPE): Protect the worker with appropriate gear. PPE is the last line of defense.[5][10]

Personal Protective Equipment (PPE)

A robust selection of PPE is crucial when direct handling of this compound is necessary. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Low Hazard Potential) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves- Chemical-resistant apron
Handling of Powders/Solids (e.g., weighing, preparing stock solutions) - Full-face respirator with appropriate particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Head covering- Face shield worn over the respirator
Handling of Liquids/Solutions (e.g., dilutions, transfers) - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator if aerosols or vapors may be generated

Note: Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[11]

Operational Plan: Step-by-Step Handling Protocol

A clear, methodical approach to handling this compound is essential to minimize exposure risk.

1. Preparation and Pre-Work Checklist:

  • Conduct a Risk Assessment: Before any new experiment, a thorough risk assessment must be performed.[12][13][14] This involves identifying hazards, evaluating potential exposure routes, and determining the necessary control measures.[4]

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Assemble Equipment: Gather all necessary equipment, including PPE, spill kits, and waste containers, before starting work.

  • Review the SDS: If a detailed SDS is available, all personnel must review it before handling the compound.[12][14]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for a large-scale exposure or spill.[15]

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handling_sol Prepare Solution prep_weigh->handling_sol handling_exp Conduct Experiment handling_sol->handling_exp cleanup_decon Decontaminate Surfaces & Equipment handling_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Caption: A stepwise workflow for the safe handling of this compound.

3. Specific Handling Procedures:

  • Weighing: When weighing the solid compound, perform this task within a fume hood. Use disposable weigh boats to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.

  • Manipulations: All subsequent manipulations of the compound should be carried out within the designated handling area.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory and environmental safety.[16]

1. Waste Segregation and Collection:

  • Hazardous Waste Containers: Use only designated, chemically compatible, and properly labeled hazardous waste containers.[17] The container must be in good condition with a secure, leak-proof lid.[16]

  • Segregation: Do not mix different waste streams. Keep solid waste separate from liquid waste. Incompatible chemicals must be stored in separate containers to prevent dangerous reactions.[16]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

2. Disposal Procedures:

  • Solid Waste: This includes contaminated gloves, weigh boats, and other disposable labware. Place these items in a designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated liquid hazardous waste container. Do not dispose of this waste down the drain.[18]

  • Empty Containers: Containers that have held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Deface or remove all labels from the empty container before disposal.[17]

  • Spill Cleanup: Any materials used to clean up a spill of this compound must be treated as hazardous waste.[17]

3. Emergency Preparedness:

  • Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. Follow your institution's established spill cleanup procedures. For large or highly hazardous spills, contact your institution's environmental health and safety (EHS) office immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and have the chemical's name and any available hazard information ready.

disposal_logic cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal gen_solid Contaminated Solids (Gloves, PPE, etc.) col_solid Solid Hazardous Waste Container gen_solid->col_solid gen_liquid Liquid Solutions & Rinsate col_liquid Liquid Hazardous Waste Container gen_liquid->col_liquid gen_sharps Contaminated Sharps col_sharps Sharps Container gen_sharps->col_sharps final_dispose Arrange for Pickup by EHS/Licensed Waste Handler col_solid->final_dispose col_liquid->final_dispose col_sharps->final_dispose

Caption: Logical flow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.